Product packaging for Pedalitin(Cat. No.:CAS No. 22384-63-0)

Pedalitin

货号: B157511
CAS 编号: 22384-63-0
分子量: 316.26 g/mol
InChI 键: QWUHUBDKQQPMQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pedalitin is a tetrahydroxy-monohydroxy-flavone, with the four hydroxy groups at C-3',-4',-5 and 6, and the methoxy group at C-7. It has been isolated from a number of plant species, including Eremosparton songoricum, Rabdosia japonica and Ruellia tuberosa. It has a role as an EC 1.17.3.2 (xanthine oxidase) inhibitor and a metabolite. It is a tetrahydroxyflavone and a monomethoxyflavone.
This compound has been reported in Isodon japonicus, Isodon amethystoides, and other organisms with data available.
has antioxidant activity;  isolated from Rabdosia japonica;  structure in first source
isolated from Fang Feng Cao the dried aerial parts of A. ovata;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B157511 Pedalitin CAS No. 22384-63-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHUBDKQQPMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176915
Record name Flavone, 3',4',5,6-tetrahydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22384-63-0
Record name Pedalitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22384-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pedalitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022384630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3',4',5,6-tetrahydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEDALITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9S9Z36F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 - 301 °C
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical structure and stereochemistry of Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin

Introduction

This compound is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, that has been isolated from various plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, this compound has garnered interest from researchers for its potential biological activities, such as its role as an inhibitor of xanthine oxidase, tyrosinase, and α-glucosidase.[1][3][4] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization and synthesis.

Chemical Structure

This compound's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to this backbone.

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂O₇[1][5]
Molecular Weight 316.26 g/mol [1][5]
CAS Registry Number 22384-63-0[1][5]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one[1]
Synonyms 3',4',5,6-Tetrahydroxy-7-methoxyflavone; 5,6,3',4'-Tetrahydroxy-7-methoxyflavone; 6-Hydroxyluteolin-7-methyl ether[1][4][5]
Physical Description Yellow powder[4]
Melting Point 300 - 301 °C[1]
InChIKey QWUHUBDKQQPMQG-UHFFFAOYSA-N[1]

Stereochemistry

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The concept of absolute configuration, often described using R/S notation, is applied to chiral centers—typically a carbon atom bonded to four different substituents.[6][7]

This compound, as a flavone, possesses a largely planar ring system and does not contain any chiral centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism. Consequently, the designation of an absolute configuration (R or S) is not applicable to this compound.

While this compound itself is achiral, the conformation of its structure, particularly the rotation around the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies on a tetraacetate derivative of this compound have been conducted to unambiguously determine its structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of natural products like this compound. While detailed spectra for this compound itself are not fully provided in the cited literature, data for its tetraacetate derivative have been published.

Data TypeValuesReference(s)
¹H NMR (this compound tetraacetate) (500 MHz, CDCl₃) δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H)[3]
¹³C NMR (this compound tetraacetate) (125 MHz, CDCl₃) δ 176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2[3]
GC-MS (this compound) Top Peak m/z: 316; 2nd Highest m/z: 270[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the preparation of its derivative for structural analysis.

Synthesis of this compound

A concise synthesis of this compound has been achieved through a multi-step process starting from readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative cyclization, and a final demethylation step.

Synthesis_Workflow start 6-hydroxy-2,3,4-trimethoxyacetophenone + Vanillin aldol Aldol Condensation (Basic Conditions) start->aldol Step 1 chalcone 2'-hydroxychalcone intermediate aldol->chalcone cyclization Oxidative Cyclization (Iodine in DMSO) chalcone->cyclization Step 2 flavone Intermediate Flavone (5) cyclization->flavone demethylation Serial Demethylation (30% HBr in Acetic Acid) flavone->demethylation Step 3 This compound This compound (1) demethylation->this compound

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

  • Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]

  • Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]

  • Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen bromide solution in acetic acid, yielding the final product, this compound.[3][8]

Preparation of this compound Tetraacetate for X-ray Crystallography

To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure, this compound is converted to its tetraacetate derivative.[3]

Acetylation_Workflow start This compound reaction Acetylation Reaction start->reaction product This compound Tetraacetate (6) (94.7% yield) reaction->product reagents Reagents: Acetic Anhydride (Ac₂O) Pyridine reagents->reaction conditions Conditions: Room Temperature 12 hours conditions->reaction crystallization Crystallization product->crystallization crystal Single Crystal for X-ray Analysis crystallization->crystal

Caption: Experimental workflow for this compound acetylation.

Detailed Protocol:

  • Acetylation: this compound is acetylated using standard conditions: acetic anhydride (Ac₂O) and pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields this compound tetraacetate in high purity (94.7%).[3]

  • Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]

Conclusion

This compound is an achiral, naturally occurring flavone with a well-defined chemical structure. Its identity has been confirmed through systematic nomenclature, spectroscopic analysis, and unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways developed provide a reliable method for obtaining this compound for further research into its biological and pharmacological properties. This guide serves as a technical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Pedalitin CAS number 22384-63-0 physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of Pedalitin (CAS Number: 22384-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 22384-63-0) is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community.[1][2] Structurally, it is a tetrahydroxy-monomethoxy-flavone, with four hydroxyl groups located at positions C-3', C-4', C-5, and C-6, and a methoxy group at C-7.[1][2] This compound has been isolated from various plant species, including Rabdosia japonica, Eremosparton songoricum, and Ruellia tuberosa.[1][2]

This compound is recognized for its potential therapeutic applications, primarily attributed to its inhibitory effects on key enzymes such as tyrosinase and α-glucosidase.[3][4][5] Understanding the physicochemical properties of this compound is paramount for its extraction, purification, formulation, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for researchers.

PropertyValueSource(s)
CAS Number 22384-63-0[1][6]
Molecular Formula C₁₆H₁₂O₇[1][6]
Molecular Weight 316.26 g/mol [1][6]
Appearance Yellow powder[3]
Melting Point 300 - 302 °C[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][5] Estimated water solubility: 505.9 mg/L at 25 °C.[7][3][5][7]
Storage Temperature -20°C[3][4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Spectroscopic DataDetailsSource(s)
¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 12.6 (s, 1H), 9.97 (s, 1H), 9.38 (s, 1H), 8.73 (s, 1H), 7.45 (s, 2H), 6.92–6.87 (m, 2H), 6.71 (s, 1H), 3.93 (s, 3H)[8]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): 182.5, 164.4, 154.7, 150.08, 150.06, 146.70, 146.23, 130.8, 122.2, 119.3, 116.4, 113.9, 105.4, 103.0, 91.4, 56.7[8]
High-Resolution Mass Spectrometry (ESI-HRMS) m/z [M+Na]⁺ calculated for C₁₆H₁₂NaO₇: 339.0481; found: 339.0479[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Top Peak (m/z): 316[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.[9]

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (around 300°C for this compound), heat the block rapidly to about 20°C below the expected melting point.

    • Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the span between these two temperatures.[11]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for extraction, chromatography, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a vial.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved this compound.[13]

    • The solubility is then calculated based on the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of flavonoids like this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation and Conditions (Typical for Flavonoid Analysis):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient elution using a mixture of two solvents is often employed. For example, Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: Acetonitrile or methanol.

  • Detection: Flavonoids exhibit strong UV absorbance. This compound can be detected at a wavelength around 280 nm or 350 nm.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from this curve.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of both tyrosinase and α-glucosidase, suggesting its potential in dermatology and for the management of type 2 diabetes.

Inhibition of Tyrosinase and α-Glucosidase

This compound has been identified as a mixed-type inhibitor for both tyrosinase and α-glucosidase.[5] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The IC₅₀ values for tyrosinase and α-glucosidase inhibition by this compound have been reported as 0.28 mM and 0.29 mM, respectively.[3][4]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis.[14] By inhibiting this enzyme, this compound can reduce melanin production, making it a potential agent for treating hyperpigmentation and for use in skin-whitening cosmetic products.[15][16]

  • α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[17][18] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes.[19][20]

Signaling Pathway Diagram: Enzyme Inhibition by this compound

The following diagram illustrates the general mechanism of mixed-type enzyme inhibition by this compound.

Enzyme_Inhibition E Free Enzyme (E) (Tyrosinase or α-Glucosidase) ES Enzyme-Substrate Complex (ES) E->ES + S (k₁) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kᵢ) S Substrate (S) P Product (P) I Inhibitor (I) (this compound) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->E (k₋₁) ES->P + E (k_cat) ES->ESI + I (K'ᵢ) EI->E ESI->ES

Caption: Mixed-type inhibition of an enzyme by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the enzyme inhibitory activity of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation and Reaction cluster_analysis 3. Data Acquisition and Analysis prep_enzyme Prepare Enzyme Solution incubation Incubate Enzyme with This compound or Buffer prep_enzyme->incubation prep_substrate Prepare Substrate Solution reaction Initiate Reaction by Adding Substrate prep_substrate->reaction prep_inhibitor Prepare this compound Solutions (Varying Concentrations) prep_inhibitor->incubation incubation->reaction stop_reaction Stop Reaction at Specific Time Points reaction->stop_reaction measurement Measure Product Formation (e.g., Spectrophotometry, HPLC) stop_reaction->measurement calculation Calculate Percentage Inhibition measurement->calculation kinetics Determine IC₅₀ and Inhibition Type (e.g., Lineweaver-Burk plot) calculation->kinetics

Caption: Workflow for an enzyme inhibition assay.

Conclusion

This compound is a flavonoid with well-defined physicochemical properties and demonstrated biological activities, particularly as an inhibitor of tyrosinase and α-glucosidase. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. A thorough understanding of its characteristics is essential for unlocking its full therapeutic potential, from initial research and development to potential clinical applications.

References

The Pharmacological and Toxicological Profile of Pedalitin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pedalitin, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological and toxicological profile of this compound. The available data on its enzyme inhibitory activity is presented, alongside a discussion of its known biological effects. This document also outlines the gaps in the current understanding of this compound's pharmacology and toxicology, highlighting the need for further research to fully elucidate its therapeutic potential and safety profile.

Introduction

This compound (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a flavone, a subclass of flavonoids, that has been isolated from several plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa[1]. Flavonoids are a large group of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2]. The structural characteristics of this compound, featuring multiple hydroxyl groups and a methoxy group, suggest its potential to interact with various biological targets. This guide aims to consolidate the existing pharmacological and toxicological data on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₇[1]
Molecular Weight316.26 g/mol [1]
Melting Point300 - 301 °C[1]
Physical DescriptionSolid[1]
IUPAC Name2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one[1]

Pharmacological Profile

The pharmacological activities of this compound that have been reported in the scientific literature are summarized below.

Enzyme Inhibitory Activity

This compound has been shown to inhibit the activity of several enzymes, with the following half-maximal inhibitory concentrations (IC50) reported:

Enzyme TargetIC50 ValueReference
Tyrosinase0.28 mM[2]
α-Glucosidase0.29 mM[2]
Xanthine OxidaseNot specified[1]
Anti-inflammatory and Antinociceptive Activity

Studies on plant extracts containing this compound suggest its potential as an anti-inflammatory and antinociceptive agent. A study on Salvia circinata, from which this compound was isolated, demonstrated that the compound contributed to the plant's antinociceptive effects in a dose-dependent manner in mice[3]. However, specific IC50 values for this compound's direct anti-inflammatory activity, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, have not been reported.

Anticancer Activity

While flavonoids, as a class, are known to possess anticancer properties[4], specific studies detailing the in vitro cytotoxic activity of purified this compound against various cancer cell lines and the corresponding IC50 values are currently lacking in the available literature.

Neuroprotective Effects

The neuroprotective potential of this compound has not been extensively investigated. Further research is required to determine its effects on neuronal cells and to establish any potential protective mechanisms against neurodegenerative processes.

Signaling Pathways

A critical aspect of understanding a compound's mechanism of action is the identification of the cellular signaling pathways it modulates. Despite the known involvement of flavonoids in pathways such as NF-κB, MAPK, and PI3K/Akt, there is currently no direct scientific evidence from the reviewed literature that specifically elucidates the signaling pathways modulated by this compound. Therefore, diagrams of signaling pathways cannot be provided at this time.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported in the available scientific literature. Key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, metabolic pathways (including interactions with cytochrome P450 enzymes), and elimination half-life remain to be determined.

Toxicological Profile

Limited toxicological data is available for this compound.

Acute and Subchronic Toxicity

An oral toxicity study was conducted on an aqueous extract of Pedalium murex, a plant known to contain this compound. The study, following OECD guidelines 423 (Acute Oral Toxicity) and 407 (Repeated Dose 28-Day Oral Toxicity), found no mortality at a single dose of 5000 mg/kg in rats[5]. However, the repeated administration of the extract at doses of 200, 400, and 800 mg/kg for 28 days resulted in proteinuria and renal damage, suggesting potential nephrotoxicity upon prolonged exposure to the plant extract[5]. It is important to note that these findings are for a crude extract and may not be directly attributable to this compound alone. No LD50 value for purified this compound has been reported.

Genotoxicity

There are no available studies on the genotoxic potential of this compound. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test are necessary to evaluate its mutagenic and clastogenic potential.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available in the public domain. However, this section provides generalized protocols for key experiments relevant to the pharmacological and toxicological assessment of a compound like this compound, based on standard methodologies.

Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This workflow outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.

experimental_workflow_cytotoxicity start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at ~570 nm solubilization->readout analysis Calculate cell viability and IC50 values readout->analysis

Caption: General workflow for an in vitro cytotoxicity assay.

General Protocol for Western Blot Analysis of NF-κB Activation

This protocol describes the key steps to investigate the effect of a compound on the NF-κB signaling pathway.

experimental_workflow_western_blot start Culture and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS) lysis Lyse cells to extract proteins start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analysis Analyze and quantify band intensities detection->analysis

References

Pedalitin: A Deep Dive into its Mechanism of Action as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated with other health complications such as kidney disease and cardiovascular issues. A key enzyme in the purine metabolism pathway responsible for the production of uric acid is xanthine oxidase (XO). Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered considerable attention for their potential as xanthine oxidase inhibitors. Among these, pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone), a flavone found in various medicinal plants, has been identified as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a xanthine oxidase inhibitor, consolidating available data on its inhibitory kinetics, molecular interactions, and the experimental methodologies used for its evaluation.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a complex molybdo-flavoprotein that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid. This enzymatic reaction is a critical control point in uric acid production.

The overall signaling pathway can be visualized as follows:

cluster_xo Enzymatic Conversions Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO2 Xanthine Oxidase This compound This compound This compound->XO1 Inhibition This compound->XO2 Inhibition

Figure 1: Purine catabolism pathway and the role of xanthine oxidase.

This compound as a Xanthine Oxidase Inhibitor: Quantitative Analysis

While direct IC50 and Ki values for isolated this compound are not extensively reported in the readily available literature, studies on plant extracts rich in this compound and on structurally similar flavonoids provide strong evidence for its potent inhibitory activity.

One study on Ruellia tuberosa, a plant known to contain this compound, identified a flavonoid, Camarogside, as a potent xanthine oxidase inhibitor with a competitive mechanism.[1] The n-butanol extract of Ruellia tuberosa leaves, which contains flavonoids like this compound, exhibited a very low IC50 value of 0.15 µg/mL against xanthine oxidase. Another flavonoid, Camaroside, isolated from the same plant, demonstrated an IC50 of 0.21 µg/mL.[1]

For comparative purposes, the IC50 values of other relevant flavonoids against xanthine oxidase are presented in the table below.

Compound/ExtractSource OrganismIC50 ValueReference
n-Butanol ExtractRuellia tuberosa0.15 µg/mL[1]
CamarosideRuellia tuberosa0.21 µg/mL[1]

Note: The lack of a specific IC50 value for pure this compound highlights a gap in the current research and underscores the need for further investigation to quantify its precise inhibitory potency.

Mechanism of Inhibition: Kinetic Studies

Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. For flavonoids, including those structurally similar to this compound, the primary mechanism of xanthine oxidase inhibition is competitive.[2] This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate (xanthine or hypoxanthine).

A study on an extract from Ruellia tuberosa, which contains this compound, demonstrated competitive inhibition kinetics against xanthine oxidase.[2] This mode of inhibition is characteristic of many flavonoids that are structurally analogous to the purine substrate.

The competitive inhibition model can be depicted as follows:

E Enzyme (XO) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Xanthine) ES->E - S P Product (Uric Acid) ES->P k_cat I Inhibitor (this compound) EI->E - I

Figure 2: Competitive inhibition of xanthine oxidase by this compound.

Molecular Interactions: Docking and Structure-Activity Relationship

The inhibitory effect of flavonoids on xanthine oxidase is strongly linked to their chemical structure. Molecular docking studies on various flavonoids have revealed key interactions within the active site of the enzyme. The active site of xanthine oxidase contains a molybdenum-pterin cofactor that is essential for its catalytic activity.

Structure-activity relationship (SAR) studies have highlighted several key features of flavonoids that contribute to their potent inhibition of xanthine oxidase:

  • A planar flavone structure: A flat molecule can more effectively fit into the active site.

  • Hydroxyl groups at positions C5 and C7: These groups are crucial for high inhibitory activity.

  • A double bond between C2 and C3: This feature contributes to the planarity of the molecule.

This compound possesses all of these favorable structural characteristics, which strongly suggests it is a potent inhibitor of xanthine oxidase. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active site, while the planar ring system can engage in hydrophobic and π-π stacking interactions.

Experimental Protocols

The evaluation of xanthine oxidase inhibitors typically involves a series of in vitro and in silico experiments.

In Vitro Xanthine Oxidase Inhibition Assay

A common experimental workflow for assessing the inhibitory potential of a compound like this compound is as follows:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare Buffer (e.g., Phosphate Buffer, pH 7.5) E Mix Buffer, Xanthine, and Test Compound A->E B Prepare Xanthine Solution (Substrate) B->E C Prepare Xanthine Oxidase Solution G Initiate reaction with Xanthine Oxidase C->G D Prepare Test Compound Solution (this compound) D->E F Pre-incubate E->F F->G H Incubate at controlled temperature G->H I Measure Uric Acid formation (Spectrophotometry at ~295 nm) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Figure 3: Experimental workflow for xanthine oxidase inhibition assay.

Detailed Protocol:

  • Reagents and Solutions:

    • Phosphate buffer (e.g., 50 mM, pH 7.5).

    • Xanthine solution (substrate) prepared in the buffer.

    • Xanthine oxidase from bovine milk, dissolved in buffer.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Allopurinol as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the xanthine oxidase solution.

    • Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm over a set period using a spectrophotometer.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot. For competitive inhibition, the Vmax remains unchanged while the apparent Km increases with increasing inhibitor concentration.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).

General Protocol:

  • Preparation of Protein and Ligand:

    • The 3D structure of xanthine oxidase is obtained from the Protein Data Bank (PDB).

    • The 3D structure of this compound is generated and optimized using computational chemistry software.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and calculate the binding affinity (docking score).

  • Analysis of Results:

    • The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the xanthine oxidase active site.

Conclusion

This compound, a naturally occurring flavonoid, demonstrates significant potential as a xanthine oxidase inhibitor. Its mechanism of action is believed to be competitive, where it vies with the natural substrates, hypoxanthine and xanthine, for binding to the active site of the enzyme. The structural features of this compound, particularly the presence of hydroxyl groups at C5 and C7 and a C2-C3 double bond, are consistent with those of other potent flavonoid inhibitors of xanthine oxidase. While specific quantitative data such as IC50 and Ki values for pure this compound are still to be extensively documented, the strong inhibitory activity of extracts from this compound-containing plants and related flavonoids underscores its therapeutic promise. Further research, including detailed kinetic studies and molecular modeling of this compound itself, is warranted to fully elucidate its inhibitory mechanism and to pave the way for its potential development as a novel agent for the management of hyperuricemia and gout.

References

Methodological & Application

Concise Total Synthesis of Pedalitin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a concise total synthesis of Pedalitin, a naturally occurring flavone with various potential biological activities. The described methodology offers an efficient route starting from readily available starting materials.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a concise three-stage process commencing with an Aldol condensation, followed by an iodine-catalyzed oxidative cyclization, and concluding with a serial demethylation. This approach provides an efficient alternative to previous methods that often rely on more complex protection and deprotection strategies. The key starting materials for this synthesis are 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin.[1][2][3][4]

The overall workflow can be summarized as follows:

  • Aldol Condensation: Reaction of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin under basic conditions to yield a 2'-hydroxychalcone intermediate.[1][2][3][4]

  • Oxidative Cyclization: The resulting chalcone undergoes an iodine-catalyzed intermolecular cyclization to form the flavone backbone.[1][2][3][4]

  • Demethylation: The final step involves the serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions to yield this compound.[1][2][3][4]

Logical Flow of this compound Synthesis

Start Starting Materials: - 6-hydroxy-2,3,4-trimethoxyacetophenone - Vanillin Aldol Aldol Condensation (Basic Conditions) Start->Aldol Chalcone 2'-Hydroxychalcone Intermediate Aldol->Chalcone Cyclization Iodine-Catalyzed Oxidative Cyclization Chalcone->Cyclization Flavone Protected Flavone Intermediate Cyclization->Flavone Demethylation Serial Demethylation (30% HBr in Acetic Acid) Flavone->Demethylation This compound This compound Demethylation->this compound

Caption: Logical progression of the concise total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Synthesis of 6-hydroxy-2,3,4-trimethoxyacetophenone

ParameterValueReference
Starting Material 3,4,5-trimethoxyphenol[1]
Reaction Friedel–Crafts acylation[1][2]
Yield 76%[1]

Table 2: Aldol Condensation and Cyclization

StepReactantsReagentsConditionsProductYieldReference
Aldol Condensation 6-hydroxy-2,3,4-trimethoxyacetophenone, VanillinKOH, EtOHRoom Temperature, 20h2'-hydroxychalcone-[2]
Oxidative Cyclization 2'-hydroxychalconeI2, DMSO-Flavone intermediateGood[1][3][4]

Table 3: Demethylation and Acetylation

StepStarting MaterialReagentsConditionsProductYieldReference
Demethylation Flavone intermediate30% HBr in acetic acid120 °C, 20-32hThis compound-[2]
Acetylation This compoundAc2O, pyridineRoom Temperature, 12hThis compound tetraacetate94.7%[1]

Experimental Protocols

This section provides detailed experimental protocols for the key stages of this compound synthesis.

Protocol 1: Preparation of 6-hydroxy-2,3,4-trimethoxyacetophenone

This starting material is prepared via a Friedel–Crafts acylation of 3,4,5-trimethoxyphenol.[1] The previously documented procedure involves using boron trifluoride diethyl etherate in acetic acid.[2]

Protocol 2: Aldol Condensation to form 2'-hydroxychalcone

  • Dissolve 6-hydroxy-2,3,4-trimethoxyacetophenone (4.42 mmol) in ethanol (5 mL).

  • Add vanillin (5.38 mmol) and powdered potassium hydroxide (14.6 mmol) to the solution.

  • Stir the mixture at room temperature for 20 hours.

  • Adjust the pH of the reaction mixture to ~4 using 1N HCl.

  • Extract the product with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 2'-hydroxychalcone.[2]

Protocol 3: Oxidative Cyclization to the Flavone Intermediate

The 2'-hydroxychalcone is subjected to an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the corresponding flavone.[1][3][4]

Protocol 4: Demethylation to this compound

  • Dissolve the flavone intermediate (0.58 mmol) in a 30% solution of hydrogen bromide in acetic acid (2.35 mL).

  • Heat the solution to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.

  • The reaction is typically monitored over a period of 20 to 32 hours to ensure the demethylation of the three methoxy groups at the 5-, 6-, and 3'-positions.[2]

  • Upon completion, the reaction mixture is worked up to isolate this compound.

Experimental Workflow for this compound Synthesis

cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification & Analysis Prep Friedel-Crafts Acylation of 3,4,5-trimethoxyphenol (Yield: 76%) Aldol 1. Aldol Condensation - Reagents: KOH, EtOH - Conditions: RT, 20h Prep->Aldol Workup Aqueous Workup & Extraction Aldol->Workup Cyclization 2. Oxidative Cyclization - Reagents: I2, DMSO Demethylation 3. Demethylation - Reagents: 30% HBr/AcOH - Conditions: 120°C, 20-32h Cyclization->Demethylation Analysis Characterization (NMR, LC-MS) Demethylation->Analysis Final Product Chromatography Column Chromatography Workup->Chromatography for Chalcone Chromatography->Cyclization

Caption: Detailed experimental workflow for the total synthesis of this compound.

Signaling Pathway Information

The provided research focuses on the chemical synthesis of this compound. Information regarding its interaction with specific signaling pathways is not detailed in the context of this synthetic methodology. Further biological studies would be required to elucidate its mechanism of action and effects on cellular signaling.

Conclusion

The presented methodology outlines a concise and efficient total synthesis of this compound. By utilizing readily available starting materials and a streamlined three-stage process, this approach provides a practical route for obtaining this compound for further research and development in various scientific and medicinal fields. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize this and related flavonoid compounds.

References

Application Note: HPLC-UV Method for the Quantification of Pedalitin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Pedalitin in plant extracts. This compound, a bioactive flavone with potential therapeutic properties, requires a reliable analytical method for quality control, standardization, and research purposes.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines, making it suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.[2][3]

Introduction

This compound (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring O-methylated flavone found in various plant species.[1] It has garnered significant interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties. To ensure the quality and consistency of herbal products and to facilitate further research into its therapeutic benefits, a robust and validated analytical method for the quantification of this compound is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying individual components within complex mixtures such as plant extracts.[4][5] When coupled with a UV detector, it offers a sensitive and specific method for analyzing chromophoric compounds like flavonoids.[6] This document presents a detailed protocol for a reversed-phase HPLC-UV method optimized for this compound quantification.

Experimental Protocol

Apparatus and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds.[2][4][7]

  • Data Acquisition Software: Suitable chromatography software for system control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Ultrasonic Bath: To facilitate the extraction process.[7]

  • Centrifuge: For separating particulate matter from extracts.

  • Syringe Filters: 0.45 µm pore size, for filtering extracts and mobile phases.[8]

  • Glassware: Volumetric flasks, pipettes, and vials.

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥ 98%.

  • Solvents: HPLC grade methanol and acetonitrile.

  • Acids: Formic acid or orthophosphoric acid, analytical grade.

  • Water: Deionized or ultrapure water.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.[6]

Sample Preparation Protocol

The preparation of plant samples is a critical step to ensure accurate quantification.[9][10]

  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (40-50°C) or by freeze-drying to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 80% methanol-water solution.

    • Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[7]

    • Alternatively, reflux extraction can be used.

  • Centrifugation and Filtration:

    • Centrifuge the resulting mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8][11]

HPLC-UV Method

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 15% B5-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 348 nm
Table 1: Optimized Chromatographic Conditions.

Note: Flavonoids typically exhibit strong absorbance in the 300-450 nm range.[12] The specific wavelength of 348 nm is chosen as a representative maximum for flavones.

Method Validation Summary

The developed method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][3]

Validation ParameterSpecificationTypical Result
Specificity No interference at the retention time of this compound.The method is specific.
Linearity (R²) R² ≥ 0.999R² = 0.9995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.50 µg/mL
Precision (%RSD) Intra-day: < 2%Inter-day: < 2%Intra-day RSD = 0.8%Inter-day RSD = 1.5%
Accuracy (% Recovery) 95% - 105%98.5% - 102.1%
Robustness Insensitive to minor changes in method parameters.The method is robust.
Table 2: Summary of Method Validation Parameters and Typical Results.

Data Presentation and Visualization

Quantification of this compound in Plant Samples

The validated method can be applied to determine the concentration of this compound in various plant extracts.

Plant SampleRetention Time (min)Peak AreaConcentration (mg/g of dry weight)
Sample A Extract18.54582102.15
Sample B Extract18.51953400.92
Sample C Extract18.57891203.71
Table 3: Example of Quantitative Results for this compound in Different Plant Extracts.
Diagrams

The following diagrams illustrate the experimental workflow and logical relationships of the method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Solvent Extraction (Ultrasonication) p2->p3 p4 Centrifugation & Filtration p3->p4 h2 Sample Injection p4->h2 h1 HPLC System Setup h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection at 348 nm h3->h4 d1 Peak Integration h4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Overall workflow for the quantification of this compound.

G cluster_performance Performance Characteristics MethodValidation Method Validation (ICH Guidelines) Linearity Linearity & Range MethodValidation->Linearity LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is simple, precise, accurate, and specific for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure reliable and reproducible results. This method is a valuable tool for the quality control of herbal medicines, standardization of plant extracts, and for supporting further pharmacological research on this compound.

References

Application Note: LC-MS/MS Analysis of Pedalitin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, also known as 6-hydroxyluteolin, is a naturally occurring flavone found in various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To facilitate further research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods are required to characterize its pharmacokinetic profile and understand its metabolic fate. This application note provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are based on established principles for the analysis of structurally similar flavonoids, such as luteolin and scutellarein, and provide a strong foundation for developing and validating a specific assay for this compound.

Predicted Metabolic Pathway of this compound

Flavonoids like this compound typically undergo extensive Phase I and Phase II metabolism in the body. Phase I reactions, primarily mediated by cytochrome P450 enzymes, often involve hydroxylation. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Based on the metabolism of related flavonoids, the predicted metabolic pathway of this compound involves glucuronidation and sulfation of its hydroxyl groups.

Pedalitin_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation) This compound->PhaseI CYP450 PhaseII Phase II Metabolism (Glucuronidation, Sulfation) This compound->PhaseII UGTs, SULTs PhaseI->PhaseII Metabolites Metabolites (Glucuronides, Sulfates) PhaseII->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring accurate quantification. Protein precipitation is a simple and effective method for plasma samples.

Protocol for Protein Precipitation of Plasma Samples:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for method development):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (hypothetical MRM transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical MRM transitions for this compound and its potential metabolites, which should be optimized experimentally. Ionization can be performed in either positive or negative mode; negative mode is often effective for flavonoids.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 301.05151.04 / 133.03Optimize
This compound-glucuronide 477.08301.05Optimize
This compound-sulfate 381.01301.05Optimize
Internal Standard Select appropriateSelect appropriateOptimize

Note: The exact m/z values and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose

ParameterValue (Mean ± SD)
Cmax (ng/mL) To be determined
Tmax (h) To be determined
AUC (0-t) (ng·h/mL) To be determined
AUC (0-inf) (ng·h/mL) To be determined
t1/2 (h) To be determined
CL/F (L/h/kg) To be determined
Vd/F (L/kg) To be determined

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and LC-MS/MS conditions serve as a robust starting point for method development and validation. The successful application of this methodology will be crucial for advancing the understanding of this compound's pharmacology and for its potential development as a therapeutic agent. It is imperative to experimentally determine the optimal mass spectrometry parameters and to validate the method according to regulatory guidelines to ensure data accuracy and reliability.

Application Notes and Protocols: In Vitro Enzymatic Assay for Pedalitin Inhibition of Tyrosinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a critical target for the development of skin-lightening agents and treatments for hyperpigmentation.[1] Pedalitin, a flavonoid found in various plants, has demonstrated inhibitory effects on tyrosinase activity.[2] This document provides detailed application notes and protocols for conducting an in vitro enzymatic assay to evaluate the inhibitory potential of this compound on tyrosinase.

Principle of the Assay

The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at 475 nm.[3][4] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the absorbance at 475 nm over time, the enzymatic activity can be quantified. The inhibitory effect of this compound is determined by comparing the rate of the reaction in the presence and absence of the compound.

Quantitative Data: this compound Inhibition of Tyrosinase

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTarget EnzymeSubstrateInhibition TypeIC50 Value (mM)Reference
This compoundMushroom TyrosinaseL-DOPAMixed-type0.28[2]
Kojic AcidMushroom TyrosinaseL-DOPACompetitiveVaries[5]

Note: The IC50 value of the positive control, Kojic Acid, can vary depending on the assay conditions and the source of the enzyme.[5]

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot. Store on ice.

  • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.[6] The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in distilled water or buffer.

Assay Procedure
  • Prepare Test Concentrations: Serially dilute the this compound stock solution with sodium phosphate buffer to obtain a range of test concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM). Prepare similar dilutions for the positive control, kojic acid.

  • Set up the Microplate:

    • Blank: 160 µL of sodium phosphate buffer.

    • Control (No Inhibitor): 80 µL of sodium phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

    • Test Sample: 80 µL of sodium phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

    • Positive Control: 80 µL of sodium phosphate buffer + 20 µL of kojic acid solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

  • Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and tyrosinase solution to the respective wells. Mix gently and pre-incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 10 minutes.

  • Initiate the Reaction: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) with readings taken at regular intervals (e.g., every minute). Alternatively, endpoint measurements can be taken after a fixed incubation time.

Data Analysis
  • Calculate the Percentage of Inhibition:

    • Determine the rate of reaction (change in absorbance per minute, ΔA/min) for the control and each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percentage of tyrosinase inhibition using the following formula:

      % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • The IC50 value can be determined by non-linear regression analysis or by interpolation from the graph at the 50% inhibition point.

Visualizations

Tyrosinase Catalyzed Melanin Synthesis Pathway

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin

Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - this compound - Buffer Plate Set up 96-well Plate: - Blanks - Controls - Test Samples Reagents->Plate Preincubation Pre-incubate Tyrosinase with this compound (10 min) Plate->Preincubation Initiation Initiate Reaction with L-DOPA Preincubation->Initiation Measurement Measure Absorbance at 475 nm (Kinetic or Endpoint) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Application Notes and Protocols for Evaluating Pedalitin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound using common cell-based assays. The methodologies described herein are designed to be a comprehensive resource for researchers investigating the mechanisms of action of this compound and similar compounds.

The primary inflammatory response in macrophages, often triggered by stimuli such as lipopolysaccharide (LPS), involves the activation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The assays detailed in this document focus on quantifying the inhibitory effects of this compound on these markers of inflammation.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. Please note that these are example values and actual results may vary depending on experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
115.2 ± 2.1
535.8 ± 3.5
1058.4 ± 4.28.5
2575.1 ± 5.6
5092.3 ± 3.9

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

CytokineThis compound Concentration (µM)Inhibition (%)IC₅₀ (µM)
TNF-α 112.5 ± 1.8
531.2 ± 2.9
1052.1 ± 3.79.2
2571.8 ± 4.5
5089.6 ± 3.1
IL-6 110.1 ± 1.5
528.9 ± 2.4
1049.5 ± 3.110.1
2568.7 ± 4.0
5085.4 ± 2.8
IL-1β 18.7 ± 1.2
525.4 ± 2.1
1045.8 ± 2.911.5
2565.2 ± 3.8
5082.1 ± 2.5

Table 3: Inhibition of iNOS and COX-2 Protein Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

Target ProteinThis compound Concentration (µM)Inhibition of Expression (%)
iNOS 1045.7 ± 3.3
2568.2 ± 4.1
5088.9 ± 2.9
COX-2 1041.5 ± 2.8
2562.9 ± 3.5
5081.3 ± 2.4

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model.[1][2][3] Alternatively, human monocytic THP-1 cells differentiated into macrophages can be used.[4]

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) at a density of 5 x 10⁵ cells/mL.[2]

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).[1]

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solution (for standard curve).

  • 96-well microplate reader.

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.

  • The percentage inhibition of NO production is calculated as: [1 - (Absorbance of this compound + LPS treated sample / Absorbance of LPS treated sample)] x 100.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the supernatant collected from the cell culture is added to antibody-coated microplate wells.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

  • A substrate is then added, and the resulting color change is measured at the appropriate wavelength using a microplate reader.

  • A standard curve is generated using recombinant cytokines to determine the concentration of the target cytokine in the samples.

  • The percentage inhibition of cytokine production is calculated similarly to the NO assay.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and a general experimental workflow.

G NF-κB Signaling Pathway in Macrophages cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription

Caption: NF-κB Signaling Pathway in Macrophages.

G MAPK Signaling Pathway in Macrophages cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Genes Pro-inflammatory Genes Nucleus->Genes Induces Transcription

Caption: MAPK Signaling Pathway in Macrophages.

G Experimental Workflow for Evaluating this compound's Anti-inflammatory Effects Start Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Collect->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect->ELISA WesternBlot Western Blot (iNOS, COX-2, p-p65, p-p38) Collect->WesternBlot Analyze Data Analysis & Interpretation NO_Assay->Analyze ELISA->Analyze WesternBlot->Analyze

Caption: Experimental Workflow.

References

Unveiling the In Vivo Potential of Pedalitin: Application Notes and Protocols for Preclinical Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, a flavonoid found in various medicinal plants, has demonstrated promising therapeutic potential in in vitro studies, exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties. To translate these findings into clinical applications, robust in vivo efficacy studies using relevant animal models are imperative. This document provides detailed application notes and standardized protocols for investigating the in vivo efficacy of this compound in key therapeutic areas. The presented methodologies are based on established and widely accepted animal models, providing a framework for researchers to generate reliable and reproducible preclinical data.

While direct in vivo efficacy studies on this compound are limited, the protocols outlined below are standard models for evaluating flavonoids with similar in vitro activities. Researchers should conduct preliminary dose-ranging and pharmacokinetic studies to determine the optimal dosage, vehicle, and administration route for this compound before initiating full-scale efficacy trials.

I. Anti-Inflammatory Efficacy of this compound

Application Note: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[1][2] The subcutaneous injection of carrageenan, a phlogistic agent, into the rodent paw induces a biphasic inflammatory response.[3] The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is mediated by prostaglandins and the infiltration of neutrophils.[3][4] This model is particularly useful for evaluating the efficacy of compounds that may interfere with these inflammatory mediators and pathways. Given the known anti-inflammatory properties of flavonoids, this model is highly suitable for the initial in vivo assessment of this compound's anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Materials and Reagents:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Saline (0.9% NaCl)

  • Plethysmometer

  • Syringes and needles (26G)

2. Animal Specifications:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or female (use of a single sex is recommended for consistency)

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water)

  • Acclimatization: Minimum of 7 days before the experiment

3. Experimental Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (Vehicle + Carrageenan)

    • This compound-treated (various doses + Carrageenan)

    • Positive Control (Indomethacin, e.g., 10 mg/kg + Carrageenan)

  • Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection. Administer Indomethacin (i.p. or p.o.) 30 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

4. Endpoint Measurements:

  • Paw volume (mL) at each time point.

  • Percentage inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

5. Statistical Analysis:

  • Data are typically expressed as mean ± standard error of the mean (SEM).

  • Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.

Data Presentation: Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume (mL) at 0 hrPaw Volume (mL) at 3 hrIncrease in Paw Volume (mL)% Inhibition of Edema
Vehicle Control-
This compoundDose 1
This compoundDose 2
This compoundDose 3
Indomethacin10

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_this compound Mechanism of Action Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα Inhibits NF-κB NF-κB IκBα->NF-κB Sequesters Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Transcription COX-2 COX-2 NF-κB->COX-2 Transcription MAPK->NF-κB Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)->Inflammation Prostaglandins Prostaglandins COX-2->Prostaglandins Prostaglandins->Inflammation This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Carrageenan-Induced Paw Edema

workflow_inflammation Animal Acclimatization Animal Acclimatization Fasting Overnight Fasting Overnight Animal Acclimatization->Fasting Overnight Group Allocation Group Allocation Fasting Overnight->Group Allocation Baseline Paw Volume Measurement Baseline Paw Volume Measurement Group Allocation->Baseline Paw Volume Measurement Drug Administration\n(this compound/Vehicle/Indomethacin) Drug Administration (this compound/Vehicle/Indomethacin) Baseline Paw Volume Measurement->Drug Administration\n(this compound/Vehicle/Indomethacin) Carrageenan Injection Carrageenan Injection Drug Administration\n(this compound/Vehicle/Indomethacin)->Carrageenan Injection Paw Volume Measurement\n(1-6 hours) Paw Volume Measurement (1-6 hours) Carrageenan Injection->Paw Volume Measurement\n(1-6 hours) Data Analysis Data Analysis Paw Volume Measurement\n(1-6 hours)->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for the carrageenan-induced paw edema model.

II. Anti-Cancer Efficacy of this compound

Application Note: Murine Xenograft Model

Murine xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel anti-tumor agents.[5][6][7] These models involve the transplantation of human cancer cells or patient-derived tumors into immunocompromised mice, which lack a functional adaptive immune system and therefore do not reject the foreign tissue.[5][6] Subcutaneous xenografts are commonly used due to the ease of tumor cell implantation and the ability to visually monitor tumor growth. This model is invaluable for assessing the ability of a compound like this compound to inhibit tumor growth, induce apoptosis, and modulate cancer-related signaling pathways in a living organism.

Experimental Protocol: Human Tumor Xenograft in Nude Mice

1. Materials and Reagents:

  • This compound

  • Cisplatin or other relevant positive control drug

  • Vehicle for this compound

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Matrigel (optional, to enhance tumor take rate)

  • Calipers

  • Syringes and needles

2. Animal Specifications:

  • Species: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., SCID, NSG)

  • Sex: Female (often preferred for breast cancer models)

  • Age: 6-8 weeks

  • Housing: Sterile conditions (autoclaved cages, bedding, food, and water)

  • Acclimatization: Minimum of 7 days before the experiment

3. Experimental Procedure:

  • Culture the selected human cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

  • Inject approximately 1-10 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound-treated (various doses)

    • Positive Control (e.g., Cisplatin)

  • Administer this compound, vehicle, or the positive control drug according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., i.p., p.o., or intravenous).

  • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors.

4. Endpoint Measurements:

  • Tumor volume and growth inhibition.

  • Animal body weight.

  • Tumor weight at the end of the study.

  • Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL, cleaved caspase-3).

  • Western blot analysis of tumor lysates to investigate the effect of this compound on specific signaling pathways.

5. Statistical Analysis:

  • Tumor growth curves are analyzed using a two-way ANOVA with repeated measures.

  • Final tumor weights and biomarker data are analyzed using a one-way ANOVA followed by a post-hoc test.

  • A p-value of <0.05 is considered statistically significant.

Data Presentation: Murine Xenograft Model
Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-
This compoundDose 1
This compoundDose 2
This compoundDose 3
Positive Control-

Hypothesized Anti-Cancer Signaling Pathway of this compound

anti_cancer_pathway cluster_this compound Mechanism of Action cluster_cell Cancer Cell This compound This compound Akt Akt This compound->Akt Inhibition Cyclin D1/CDK4 Cyclin D1/CDK4 This compound->Cyclin D1/CDK4 Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Bax Bax Bcl-2->Bax Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G1/S Transition G1/S Transition Cyclin D1/CDK4->G1/S Transition G1/S Transition->Cell Proliferation

Caption: Hypothesized anti-cancer signaling pathway of this compound.

Experimental Workflow: Murine Xenograft Model

workflow_cancer Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Subcutaneous Injection into Mice Subcutaneous Injection into Mice Cell Harvest->Subcutaneous Injection into Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection into Mice->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Treatment Administration Treatment Administration Randomization into Groups->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Euthanasia and Tumor Excision Euthanasia and Tumor Excision Body Weight Monitoring->Euthanasia and Tumor Excision Data Analysis Data Analysis Euthanasia and Tumor Excision->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for the murine xenograft model.

III. Neuroprotective Efficacy of this compound

Application Note: Middle Cerebral Artery Occlusion (MCAO) Model

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant animal model of ischemic stroke.[8][9] It involves the temporary or permanent occlusion of the MCA, which supplies blood to a large portion of the cerebral cortex and striatum. This model effectively mimics the pathophysiology of human ischemic stroke, including the formation of an infarct core and a surrounding penumbra (an area of moderately ischemic tissue that is potentially salvageable). The MCAO model is ideal for evaluating the neuroprotective effects of compounds like this compound, which may act by reducing oxidative stress, inflammation, and apoptosis in the brain following an ischemic insult.[10]

Experimental Protocol: Transient MCAO in Rats

1. Materials and Reagents:

  • This compound

  • Vehicle for this compound

  • Nimodipine or other relevant positive control

  • 4-0 nylon monofilament suture with a rounded tip

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

2. Animal Specifications:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions

  • Acclimatization: Minimum of 7 days before the experiment

3. Experimental Procedure:

  • Anesthetize the rat with isoflurane.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA and the ECA.

  • Insert a 4-0 nylon monofilament suture into the ICA through an incision in the ECA stump and advance it until it blocks the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Administer this compound, vehicle, or a positive control at the time of reperfusion or at a clinically relevant time point thereafter (e.g., via i.p. or intravenous injection).

  • 24 or 48 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Euthanize the animals and harvest the brains.

4. Endpoint Measurements:

  • Neurological deficit score.

  • Infarct volume, determined by TTC staining of brain slices.

  • Histopathological analysis of brain sections (e.g., H&E staining) to assess neuronal damage.

  • Biochemical assays on brain homogenates to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β).

  • Immunohistochemistry or Western blotting for markers of apoptosis (e.g., cleaved caspase-3).

5. Statistical Analysis:

  • Neurological scores are typically analyzed using non-parametric tests (e.g., Kruskal-Wallis test).

  • Infarct volume and biochemical data are analyzed using a one-way ANOVA followed by a post-hoc test.

  • A p-value of <0.05 is considered statistically significant.

Data Presentation: MCAO Model
Treatment GroupDose (mg/kg)Neurological Deficit Score (mean ± SEM)Infarct Volume (% of hemisphere)Brain MDA Levels (nmol/mg protein)
Sham Control-
Vehicle Control (MCAO)-
This compound (MCAO)Dose 1
This compound (MCAO)Dose 2
Positive Control (MCAO)-

Hypothesized Neuroprotective Signaling Pathway of this compound

neuroprotective_pathway cluster_stimulus Ischemic Insult cluster_cell Neuron cluster_this compound Mechanism of Action MCAO MCAO Oxidative Stress\n(ROS, RNS) Oxidative Stress (ROS, RNS) MCAO->Oxidative Stress\n(ROS, RNS) Mitochondrial Dysfunction Mitochondrial Dysfunction MCAO->Mitochondrial Dysfunction Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Antioxidant Enzymes\n(SOD, CAT, GPx) Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant Enzymes\n(SOD, CAT, GPx) Transcription Cytochrome c release Cytochrome c release Mitochondrial Dysfunction->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Oxidative Stress\n(ROS, RNS) Scavenges This compound->Nrf2 Activates This compound->Mitochondrial Dysfunction Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Experimental Workflow: MCAO Model

workflow_neuroprotection Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Drug Administration\n(this compound/Vehicle) Drug Administration (this compound/Vehicle) Reperfusion->Drug Administration\n(this compound/Vehicle) Recovery Recovery Drug Administration\n(this compound/Vehicle)->Recovery Neurological Assessment Neurological Assessment Recovery->Neurological Assessment Euthanasia and Brain Harvest Euthanasia and Brain Harvest Neurological Assessment->Euthanasia and Brain Harvest Infarct Volume Measurement Infarct Volume Measurement Euthanasia and Brain Harvest->Infarct Volume Measurement Biochemical/Histological Analysis Biochemical/Histological Analysis Infarct Volume Measurement->Biochemical/Histological Analysis Data Analysis Data Analysis Biochemical/Histological Analysis->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for the MCAO model.

References

Application Notes and Protocols: Pedalitin for Skin Lightening in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, a naturally occurring flavonoid, has garnered interest in the cosmetic industry as a potential skin-lightening agent. Its proposed mechanism of action centers on the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy and safety of this compound in cosmetic formulations for skin lightening. While specific quantitative data for this compound is emerging, the following sections offer a comprehensive guide based on current knowledge of flavonoids and established in vitro models for assessing skin lightening agents. Further research is encouraged to establish a more detailed profile of this compound's activity.

Mechanism of Action: Inhibition of Melanogenesis

Melanogenesis is the process of melanin production by melanocytes. The primary regulatory enzyme in this pathway is tyrosinase. This compound is understood to inhibit tyrosinase activity, thereby reducing the production of melanin and leading to a lighter skin tone. The core signaling pathways in melanogenesis that can be influenced by tyrosinase inhibitors include the cAMP/PKA/CREB pathway, which upregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting tyrosinase, this compound can disrupt this cascade.

Quantitative Data Summary

While extensive quantitative data specifically for this compound's skin lightening effects are not yet widely published, the following tables provide a template for organizing experimental results. Data for other well-known skin lightening agents are included for comparative purposes.

Table 1: In Vitro Tyrosinase Inhibition

CompoundSourceIC50 (µM)Inhibition TypeReference
This compound (Data to be determined)---
Kojic AcidFungal12.8Competitive[2]
ArbutinPlant-derived>500 (human tyrosinase)Competitive[2]
HydroquinoneSynthetic70Substrate[2]

Table 2: Effect on Melanin Content in B16F10 Melanoma Cells

CompoundConcentration (µM)Melanin Content (% of Control)Reference
This compound (To be determined)--
Adlay Extract50 µg/mL~60%[3]
Methyl Gallate200 µM~50%[4]

Table 3: Cytotoxicity in B16F10 Melanoma Cells

CompoundConcentration (µM)Cell Viability (% of Control)AssayReference
This compound (To be determined)-MTT-
Adlay Extract50 µg/mL>90%MTT[5]
Hispolon< 2 µM>90%MTT[6]

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This assay is a preliminary, non-cellular method to screen for tyrosinase inhibitors.

  • Materials:

    • Mushroom Tyrosinase (Sigma-Aldrich)

    • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

    • Phosphate Buffer (50 mM, pH 6.8)

    • This compound (and other test compounds)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

    • Add 140 µL of Phosphate Buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).

    • Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes.

    • The rate of dopachrome formation is indicative of tyrosinase activity.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay measures the effect of the test compound on tyrosinase activity within a cellular context.

  • Materials:

    • B16F10 murine melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound

    • Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer)

    • L-DOPA

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Seed B16F10 cells in a 6-well plate and culture until they reach 80-90% confluency.

    • Treat the cells with various non-toxic concentrations of this compound for 24-48 hours.

    • Wash the cells with PBS and lyse them using the Lysis Buffer.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular tyrosinase.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add L-DOPA solution to each well to a final concentration of 2 mg/mL.

    • Incubate the plate at 37°C for 1 hour.

    • Measure the absorbance at 475 nm.

    • Normalize the tyrosinase activity to the total protein content.

Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the amount of melanin produced by cells after treatment with the test compound.

  • Materials:

    • B16F10 cells

    • DMEM with 10% FBS

    • This compound

    • 1 N NaOH

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various non-toxic concentrations of this compound for 48-72 hours.

    • Wash the cells with PBS and harvest them.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Solubilize the melanin in the pellet by adding 1 N NaOH and incubating at 80°C for 1 hour.[4]

    • Measure the absorbance of the solubilized melanin at 405 nm.[7]

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of a parallel cell lysate.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cell death.

  • Materials:

    • B16F10 cells

    • DMEM with 10% FBS

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.[8]

    • Calculate cell viability as a percentage of the untreated control.

Visualization of Pathways and Workflows

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UVB UVB α-MSH α-MSH UVB->α-MSH MC1R MC1R α-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB p-CREB p-CREB CREB->p-CREB MITF MITF p-CREB->MITF Tyrosinase_Gene TYR Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Skin_Lightening cluster_invitro In Vitro Screening cluster_cellular Cellular Assays (B16F10 Melanoma Cells) cluster_formulation Formulation & Safety TyrosinaseAssay Mushroom Tyrosinase Activity Assay Cytotoxicity Cytotoxicity Assay (MTT) TyrosinaseAssay->Cytotoxicity CellularTyrosinase Cellular Tyrosinase Activity Assay Cytotoxicity->CellularTyrosinase MelaninContent Melanin Content Assay Cytotoxicity->MelaninContent Formulation Cosmetic Formulation Development CellularTyrosinase->Formulation MelaninContent->Formulation Safety Safety Evaluation (e.g., Keratinocyte Viability) Formulation->Safety

Caption: Experimental workflow for evaluating this compound as a skin lightening agent.

Cosmetic Formulation Considerations

The incorporation of this compound into a cosmetic formulation requires careful consideration of its stability, solubility, and compatibility with other ingredients.

  • Solubility: As a flavonoid, this compound's solubility in aqueous solutions may be limited. The use of co-solvents such as propylene glycol or the development of delivery systems like liposomes or nanoemulsions could enhance its incorporation into creams, lotions, and serums.

  • Stability: Flavonoids can be susceptible to degradation by light and oxidation.[9] Formulations should be packaged in opaque, airless containers. The inclusion of antioxidants, such as tocopherol (Vitamin E) or ascorbic acid, can help to stabilize this compound.[10]

  • pH: The optimal pH for the stability and activity of this compound in a formulation should be determined. A pH range that is compatible with both the skin and the stability of the active ingredient is crucial.

  • Penetration: To be effective, this compound must penetrate the stratum corneum to reach the melanocytes in the epidermis. The formulation base should be designed to enhance dermal absorption.

Safety and Toxicology

A thorough safety evaluation is essential before incorporating this compound into any cosmetic product.

  • Cytotoxicity: Beyond melanoma cells, cytotoxicity should be assessed on human keratinocytes and fibroblasts to ensure the safety of the ingredient for the primary cells of the skin.

  • Skin Irritation and Sensitization: In vitro 3D skin models (e.g., EpiDerm™, EpiSkin™) can be used to assess the potential for skin irritation and sensitization, followed by human repeat insult patch testing (HRIPT) on final formulations.

  • Phototoxicity: Given that skin lightening products are often used to address sun-induced hyperpigmentation, it is important to evaluate the phototoxic potential of this compound.

Conclusion

This compound shows promise as a natural skin lightening ingredient due to its potential to inhibit tyrosinase. The protocols and guidelines presented here provide a framework for the systematic evaluation of its efficacy and safety. Further research is necessary to generate specific quantitative data for this compound and to optimize its use in cosmetic formulations. This will enable the development of safe and effective skin lightening products for the cosmetic market.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the enhancement of Pedalitin's aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor aqueous solubility a concern for in vivo research?

This compound (3',4',5,6-Tetrahydroxy-7-methoxyflavone) is a flavonoid with potential therapeutic applications in cancer, diabetes, and cardiovascular disease.[1][2] Like many flavonoids, this compound is a lipophilic molecule, making it poorly soluble in aqueous solutions.[3] This low solubility is a significant hurdle for in vivo studies as it can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in systemic circulation and leading to unreliable experimental outcomes.[4][5][6]

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

There are several established techniques to enhance the solubility of poorly water-soluble drugs.[4][5] These methods can be broadly categorized into physical and chemical modifications:[7][8]

  • Physical Modifications: These include particle size reduction (micronization and nanonization), modification of the drug's crystal habit (creating amorphous forms or co-crystals), and dispersing the drug in inert, water-soluble carriers (solid dispersions, eutectic mixtures).[7][8]

  • Chemical Modifications: This approach involves changing the pH of the formulation, forming more soluble salts or derivatives, and using complexing agents.[7][8]

  • Use of Excipients: This is a common and effective approach that involves adding adjuvants like co-solvents, surfactants, and complexation agents (e.g., cyclodextrins) to the formulation.[7]

Q3: Which solubility enhancement techniques are most promising for a flavonoid like this compound for preclinical in vivo studies?

For preclinical in vivo studies, the choice of method depends on the required dose, route of administration, and desired formulation stability. Promising techniques for this compound include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, forming a more water-soluble inclusion complex.[9][10] This method is widely used to improve the solubility and bioavailability of drugs.[9][11]

  • Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range (<1 µm).[7][12] The increased surface area significantly enhances the dissolution rate.[7] Nanosuspensions are suitable for oral, parenteral, and other administration routes.[12][13]

  • Solid Dispersions: In this method, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[14][15] This approach can improve solubility by reducing particle size to a molecular level and improving wettability.[15]

  • Co-solvency: This involves using a mixture of water and one or more water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG), propylene glycol, or ethanol to increase solubility.[5] This is often a simple and rapid formulation method.[4]

Troubleshooting Guide

Q1: I prepared a solution of this compound using a co-solvent system, but it precipitated after dilution or upon standing. What's happening and how can I fix it?

A1: This is a common issue with co-solvent systems. The drug may precipitate when the concentration of the organic co-solvent is reduced upon dilution with aqueous media (like buffer or biological fluids), causing the drug to fall out of solution.[4]

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: You may be near the saturation limit. Try slightly decreasing the this compound concentration or increasing the proportion of the co-solvent in your vehicle.

    • Adjust pH: this compound has hydroxyl groups, and its solubility can be pH-dependent. Adjusting the pH of the aqueous vehicle with a suitable buffer may increase solubility and prevent precipitation.[4][14]

    • Add a Surfactant: Including a small amount of a biocompatible surfactant (e.g., Polysorbate 80, d-α-tocopherol polyethylene glycol succinate) can help stabilize the solution and prevent precipitation by forming micelles.[9][14]

    • Consider a More Robust Formulation: If precipitation remains an issue, a co-solvent system may not be suitable. Consider formulating this compound as a cyclodextrin inclusion complex or a nanosuspension, which are generally more stable upon dilution.

Q2: My in vivo study shows high variability in therapeutic response between animals. Could the this compound formulation be the cause?

A2: Yes, high inter-subject variability is a classic sign of poor and inconsistent drug absorption, often stemming from a suboptimal formulation of a poorly soluble compound.[3] If this compound is not fully dissolved or precipitates in the gastrointestinal tract, its absorption will be erratic.

  • Troubleshooting Steps:

    • Assess Formulation Homogeneity: Ensure your formulation is a homogenous solution or a stable, uniform suspension before dosing. If it's a suspension, ensure it is well-mixed before drawing each dose.

    • Improve Dissolution Rate: The issue may be slow dissolution. Techniques that increase the dissolution rate, such as micronization, nanosuspensions, or solid dispersions, can provide more consistent absorption.[6][16]

    • Use a Bioavailability-Enhancing Formulation: Lipid-based formulations (e.g., self-emulsifying drug delivery systems, SEDDS) or cyclodextrin complexes can significantly improve and normalize drug absorption in the GI tract.[3][14]

Q3: I'm concerned about the potential toxicity of the excipients in my vehicle. How do I choose a safe vehicle for my in vivo study?

A3: Vehicle toxicity is a critical consideration, as the excipients themselves can cause adverse effects that confound experimental results.[4][5] The choice of vehicle and excipients must be appropriate for the species, route of administration, and dose volume.[17]

  • Troubleshooting Steps:

    • Consult Preclinical Safety Data: Always use excipients that are generally regarded as safe (GRAS) and consult literature for maximum tolerated doses and potential toxicities for your specific animal model and route of administration.[17]

    • Minimize Excipient Concentration: Use the lowest concentration of excipients needed to achieve the desired solubility.

    • Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the active pharmaceutical ingredient (API). This is essential to differentiate between vehicle-induced effects and drug-induced effects.

    • Consider Safer Alternatives: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have a good safety profile for parenteral and oral administration.[18] Nanosuspensions often require only a small amount of stabilizer, reducing the overall excipient load.[19]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common techniques for enhancing the solubility of poorly soluble drugs like this compound.

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic drugs.[5]Simple, rapid, and easy to formulate and analyze.[4]Risk of drug precipitation upon dilution; potential for solvent toxicity.[4]
pH Adjustment Ionizes the drug molecule, which is typically more soluble than the unionized form.[14]Simple and effective for ionizable drugs.Risk of precipitation upon entering physiological pH; potential for local tissue irritation.[4]
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.[7]High drug loading possible; suitable for multiple administration routes; improves bioavailability.[12]Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[12]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's central cavity, forming a soluble host-guest complex.[9][10]Significant solubility enhancement (e.g., 28-fold for Parietin with HP-β-CD); masks taste; improves stability.[20]Limited by the size of the drug molecule and the cavity; requires a specific stoichiometry.
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic carrier matrix, improving wettability and dissolution.[15]Enhances solubility and bioavailability; can stabilize the amorphous form of the drug.[15][21]Can be physically unstable (recrystallization); requires specific polymers and manufacturing processes.[15]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[14]Enhances solubility and permeability; can improve lymphatic uptake, bypassing first-pass metabolism.[3]Complex formulation development; potential for GI side effects from surfactants.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading

This protocol describes a simple lab-scale method to prepare a solid inclusion complex to enhance this compound's solubility.

  • Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio.

  • Cyclodextrin Paste Formation: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a water-alcohol mixture (e.g., 50:50 v/v water:ethanol) dropwise while triturating with the pestle to form a homogeneous, thick paste.

  • Incorporation of this compound: Add the calculated amount of this compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry.

  • Drying: Transfer the resulting paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more efficient drying.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.

  • Storage: Store the resulting powder in a desiccator. The powder can then be dissolved in water or buffer for in vivo administration.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

This protocol requires specialized equipment but produces a stable nanosuspension with high drug loading.

  • Preparation of Pre-suspension: Disperse this compound powder (e.g., 1% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or another surfactant/polymer).

  • Particle Size Reduction (Pre-milling): Stir the mixture with a high-speed stirrer (e.g., 10,000 rpm) for 30 minutes to form a coarse pre-suspension and break up large agglomerates.

  • High-Pressure Homogenization (HPH): Process the pre-suspension through a high-pressure homogenizer.

    • Start with a lower pressure (e.g., 500 bar) for 3-5 cycles to prevent clogging.

    • Increase the pressure to a high level (e.g., 1500 bar) and process for 20-30 cycles.

    • Maintain the temperature of the process by using a cooling jacket to prevent thermal degradation of the drug.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size below 500 nm with a low PDI (<0.3).

  • Storage: Store the nanosuspension at 4°C. For long-term storage, it can be lyophilized with a cryoprotectant to form a solid powder.

Protocol 3: Quantitative Analysis of this compound in Formulations

This protocol outlines a general method for quantifying the concentration of this compound in your prepared formulations using HPLC-UV.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typical for flavonoids. An isocratic method may also be developed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for this compound's absorbance maxima using a UV-Vis spectrophotometer (typically around 280 nm and 340 nm for flavonoids).

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of your this compound formulation.

    • Dissolve and dilute it with the solvent (e.g., methanol) to a final concentration within the range of your standard curve.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system. Plot the peak area of the standards against their concentration to create a calibration curve. Use the linear regression equation from the curve to determine the concentration of this compound in your samples.

Visualizations

G Workflow for Selecting a Solubility Enhancement Strategy cluster_screening Initial Screening & Requirements cluster_simple Simple Methods start Problem: This compound has poor aqueous solubility req Define Study Requirements: - Target Concentration - Route of Administration (Oral, IV) - Stability Needs start->req simple Is a simple formulation sufficient? (e.g., low dose, exploratory study) req->simple nano Nanosuspension (High-Pressure Homogenization) req->nano IV Route? solid Solid Dispersion (Solvent Evaporation/Melt Extrusion) req->solid Oral Route? cosolvent Co-solvency (e.g., PEG400, Propylene Glycol) simple->cosolvent Yes ph_adjust pH Adjustment (using buffers) simple->ph_adjust Yes complex Cyclodextrin Complexation (e.g., HP-β-CD) simple->complex No validate Characterize Formulation: - Solubility Test - Stability Assessment - Particle Size Analysis cosolvent->validate ph_adjust->validate complex->validate nano->validate solid->validate validate->req Fails invivo Proceed to In Vivo Study validate->invivo Successful

Caption: Decision workflow for choosing a suitable solubility enhancement method for this compound.

G Mechanism of Cyclodextrin Inclusion Complex Formation cluster_before Before Complexation cluster_after After Complexation This compound This compound (Hydrophobic) water Water (Aqueous Medium) This compound->water Poorly Soluble process + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex This compound-Cyclodextrin Inclusion Complex water2 Water (Aqueous Medium) complex->water2 Soluble process->complex

Caption: How cyclodextrins improve the aqueous solubility of hydrophobic drugs like this compound.

G Structure of a Stabilized Nanosuspension cluster_suspension Aqueous Medium drug_particle This compound Nanocrystal (<1000 nm) stabilizer1 Stabilizer Molecules drug_particle->stabilizer1 Adsorbed Layer (Prevents Aggregation) stabilizer2 Stabilizer Molecules drug_particle->stabilizer2 stabilizer3 Stabilizer Molecules drug_particle->stabilizer3 caption Increased surface area leads to higher dissolution rate.

Caption: A drug nanocrystal in a nanosuspension, stabilized to prevent aggregation.

References

Technical Support Center: Synthesis of Pedalitin - Demethylation Step

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the demethylation step in the synthesis of Pedalitin.

Troubleshooting Guide

Problem 1: Incomplete Demethylation - The reaction stalls, leaving partially methylated intermediates.

Q: My TLC analysis shows multiple spots, indicating a mixture of the starting material, desired product, and intermediates. How can I drive the reaction to completion?

A: Incomplete demethylation is a common challenge in the synthesis of polyhydroxylated flavonoids like this compound. Here are several factors to consider and troubleshoot:

  • Reaction Time and Temperature: The demethylation of the polymethoxylated precursor to this compound is often time-dependent. As observed in some syntheses, the reaction may require extended periods (e.g., 20-50 hours) at elevated temperatures (around 100°C) to proceed to completion.[1] Monitor the reaction closely using TLC at regular intervals (e.g., every 4-6 hours) to track the disappearance of the starting material and intermediates. If the reaction stalls, a modest increase in temperature or prolonged reaction time might be necessary.

  • Reagent Stoichiometry: Ensure that a sufficient excess of the demethylating agent is used. For reagents like HBr in acetic acid or BBr3, a large excess is typically required to cleave multiple methyl ethers. Under-stoichiometric amounts will likely result in the formation of partially demethylated products.

  • Choice of Demethylating Agent: If HBr in acetic acid proves ineffective, consider alternative reagents known for cleaving aryl methyl ethers. Boron tribromide (BBr3) is a powerful and often more effective reagent for this purpose.[2][3] Aluminum chloride (AlCl3) can also be employed, sometimes in combination with a scavenger like sodium iodide.[4] The choice of reagent can significantly impact selectivity and reaction efficiency.

Troubleshooting Workflow for Incomplete Demethylation

G start Incomplete Demethylation Observed (Multiple Spots on TLC) check_time_temp Increase Reaction Time and/or Temperature start->check_time_temp check_reagent Increase Stoichiometry of Demethylating Agent check_time_temp->check_reagent No Improvement monitor_tlc Monitor Reaction Progress by TLC check_time_temp->monitor_tlc Yes change_reagent Consider Alternative Demethylating Agent (e.g., BBr3, AlCl3) check_reagent->change_reagent No Improvement check_reagent->monitor_tlc Yes change_reagent->monitor_tlc Yes failure Re-evaluate Synthetic Strategy change_reagent->failure No Improvement monitor_tlc->check_time_temp Stalled workup Proceed to Work-up and Purification monitor_tlc->workup Reaction Complete

Caption: Troubleshooting workflow for incomplete demethylation.

Problem 2: Side Reactions and Product Degradation.

Q: I am observing the formation of unexpected byproducts or decomposition of my desired product. What could be the cause and how can I mitigate it?

A: Harsh demethylation conditions can lead to side reactions, including ring cleavage, rearrangement, or re-methylation if not properly quenched.

  • Anhydrous Conditions: Reagents like BBr3 and AlCl3 are extremely sensitive to moisture. Ensure that your solvent and glassware are scrupulously dry to prevent the formation of strong acids that can promote side reactions.

  • Temperature Control: While elevated temperatures can drive the reaction to completion, excessive heat can lead to degradation. It is crucial to find the optimal temperature that allows for efficient demethylation without significant decomposition. Running the reaction at the lowest effective temperature is recommended. For highly reactive reagents like BBr3, starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and gradually warming to room temperature is a common practice.

  • Quenching Procedure: The quenching of strong Lewis acids like BBr3 is highly exothermic and must be done carefully at low temperatures to avoid product degradation. Slow, dropwise addition of a quenching agent (e.g., methanol, water, or aqueous base) to the cooled reaction mixture is essential.

Problem 3: Difficulty in Product Purification.

Q: The crude product is a complex mixture of closely related, partially demethylated flavonoids that are difficult to separate by column chromatography. What purification strategies can I employ?

A: The separation of a mixture of flavonoids with varying numbers of hydroxyl and methoxy groups is a significant challenge due to their similar polarities.

  • Column Chromatography Optimization:

    • Stationary Phase: Silica gel is commonly used, but for highly polar flavonoids, polyamide or Sephadex LH-20 can offer better separation.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape for phenolic compounds.

  • Preparative TLC/HPLC: For small-scale purifications or when column chromatography fails to provide adequate separation, preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) can be effective.

  • Crystallization: If a reasonably pure fraction can be obtained, attempting crystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., methanol/water, ethanol/water, acetone/hexane).

Purification Workflow

G start Crude Product Mixture column_chrom Column Chromatography (Silica, Polyamide, or Sephadex) start->column_chrom prep_tlc_hplc Preparative TLC or HPLC column_chrom->prep_tlc_hplc Inadequate Separation crystallization Crystallization column_chrom->crystallization Partially Pure Fractions pure_product Pure this compound column_chrom->pure_product Successful Separation prep_tlc_hplc->pure_product Successful Separation crystallization->pure_product

Caption: Purification strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity of demethylation in polymethoxyflavones?

A1: The regioselectivity of demethylation can be influenced by the reagent and the substitution pattern of the flavonoid. Generally, the methoxy groups at the C-5 and C-7 positions are more readily cleaved due to chelation with the C-4 carbonyl group, especially when using Lewis acids like AlCl3. The methoxy groups on the B-ring (C-3' and C-4') can also be reactive. The C-6 methoxy group, as in the precursor to this compound, can be more challenging to remove.

Q2: Can I selectively demethylate only one or two methoxy groups?

A2: Achieving selective demethylation can be challenging but is possible by carefully controlling the reaction conditions. Using a stoichiometric amount of a milder demethylating agent or running the reaction at a lower temperature for a shorter duration can favor the formation of partially demethylated products. However, this often results in a mixture that requires careful purification.

Q3: How can I effectively monitor the progress of the demethylation reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Co-spotting the reaction mixture with the starting material and, if available, an authentic sample of the desired product allows for clear visualization of the reaction's progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) should be chosen to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light (254 nm and/or 366 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or a ceric ammonium molybdate stain).

Q4: Are there any safety precautions I should be aware of when performing demethylation reactions?

A4: Yes, many demethylating agents are hazardous.

  • HBr in acetic acid: Corrosive and gives off harmful fumes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boron tribromide (BBr3): Extremely corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be dry.

  • Aluminum chloride (AlCl3): A moisture-sensitive solid that can release HCl gas upon contact with air. Handle in a fume hood and avoid inhalation of the dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Demethylation using Hydrogen Bromide in Acetic Acid

This protocol is adapted from a reported synthesis of this compound.[5][6][7]

Materials:

  • Polymethoxylated this compound precursor (e.g., 5,6,3'-trimethoxy-7,4'-dihydroxyflavone)

  • 30% Hydrogen bromide (HBr) in acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the polymethoxylated this compound precursor (1 equivalent) in 30% HBr in acetic acid.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC every 4-8 hours. The reaction may take 20-50 hours for completion.

  • Once the reaction is complete (disappearance of starting material and intermediates), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Demethylation using Boron Tribromide (BBr3)

This is a general protocol for the demethylation of aryl methyl ethers and may require optimization for the specific this compound precursor.

Materials:

  • Polymethoxylated this compound precursor

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr3) (1 M solution in DCM is convenient)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the polymethoxylated this compound precursor (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C or 0 °C in an appropriate bath.

  • Slowly add a solution of BBr3 in DCM (a 1.1 to 1.5-fold excess per methoxy group to be cleaved) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add water.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Comparison of Common Demethylating Agents for Flavonoids

ReagentTypical ConditionsAdvantagesDisadvantages
HBr in Acetic Acid High temperature (100-140 °C), long reaction timesReadily available, relatively inexpensiveHarsh conditions, potential for side reactions, may not be effective for all substrates
BBr3 Low to ambient temperature (-78 °C to RT)Highly effective, milder conditions than HBrHighly toxic and corrosive, moisture-sensitive, can be expensive
AlCl3 Reflux in a suitable solvent (e.g., acetonitrile, benzene)Less expensive than BBr3, effective for certain substratesCan be less selective, requires anhydrous conditions, may form stable complexes with the product
Pyridine HCl High temperature (150-220 °C)Simple workupVery high temperatures required, may not be suitable for sensitive substrates
Thiolates (e.g., NaSEt) High temperature in a polar aprotic solvent (e.g., DMF)Can be effective for stubborn methyl ethersFoul-smelling reagents, harsh conditions

References

Stability testing of Pedalitin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Pedalitin under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 6-hydroxyluteolin-7-methyl ether, is a flavonoid found in various plants.[1][2][3][4][5] Its stability is a critical factor in drug development as it affects the safety, efficacy, and shelf-life of pharmaceutical products containing it. Stability testing under different pH and temperature conditions helps to understand its degradation profile and establish appropriate formulation and storage strategies.

Q2: What are the typical stress conditions for this compound stability testing?

A2: Forced degradation studies for flavonoids like this compound typically involve exposure to a range of stress conditions to accelerate degradation. These include:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions helps to determine the susceptibility of this compound to pH-dependent hydrolysis.[6]

  • Thermal Stress: subjecting the this compound solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) provides insight into its thermal liability.[7][8][9]

  • Oxidative Stress: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) helps to assess the potential for oxidative degradation.

  • Photostability: Exposing the sample to UV or fluorescent light can reveal any light-induced degradation.

Q3: How does pH affect the stability of this compound?

A3: Flavonoids, particularly those with catechol groups like this compound, are generally more stable in acidic to neutral conditions and tend to degrade faster under alkaline conditions.[10][11] The hydroxyl groups on the B-ring are susceptible to oxidation, which is often accelerated at higher pH. Studies on similar flavonoids show that alkaline conditions can lead to significant degradation.[12]

Q4: What is the expected impact of temperature on this compound stability?

A4: Generally, an increase in temperature accelerates the degradation of flavonoids.[7][9] The rate of degradation is expected to increase with rising temperatures, and this effect can be more pronounced in the presence of other stressors like extreme pH.[8] It has been noted that even at boiling water temperatures, some flavonoids degrade rapidly.[13]

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating its degradation products.[14][15][16] An appropriate HPLC method should be able to resolve the parent this compound peak from all potential degradation products, ensuring accurate quantification. UV detection is typically used for flavonoids.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed even under mild conditions. 1. Presence of metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze degradation.[17] 2. High oxygen content in the solution. 3. Incorrect pH of the buffer solution.1. Use high-purity water and reagents. Consider adding a chelating agent like EDTA. 2. Degas the solvents and sample solutions by sparging with an inert gas (e.g., nitrogen). 3. Calibrate the pH meter and verify the pH of all buffers before use.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase. For flavonoids, a reversed-phase C18 column with a gradient of acetonitrile or methanol and acidified water is often effective. 2. Use a guard column and ensure the mobile phase is filtered. If necessary, replace the analytical column. 3. Reduce the injection volume or dilute the sample.
Inconsistent or non-reproducible stability results. 1. Fluctuations in temperature or pH during the experiment. 2. Inconsistent sample preparation. 3. Evaporation of the solvent during the study.1. Use a calibrated and stable incubator or water bath. Monitor pH at different time points. 2. Follow a standardized and detailed protocol for sample preparation. 3. Use tightly sealed vials for the stability samples.
Formation of unexpected degradation products. 1. Complex degradation pathways. 2. Interaction with excipients in a formulation. 3. Contamination of the sample.1. Use techniques like LC-MS to identify the structure of the unknown peaks. 2. Conduct stability studies on the active pharmaceutical ingredient (API) alone and in the presence of excipients to identify interactions. 3. Ensure cleanliness of all glassware and equipment.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Samples
  • Buffer Preparation:

    • Acidic Buffer (pH 3, 5): Prepare appropriate acetate or phosphate buffers. Verify the pH using a calibrated pH meter.

    • Neutral Buffer (pH 7): Prepare a phosphate buffer. Verify the pH.

    • Alkaline Buffer (pH 9, 11): Prepare appropriate borate or phosphate buffers. Verify the pH.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Dilute the this compound stock solution with the respective buffers to achieve the desired final concentration for the stability study (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study
  • Hydrolytic Degradation:

    • Pipette the this compound sample solutions into separate, sealed vials for each pH condition (3, 5, 7, 9, 11).

    • Incubate the vials at the desired temperatures (e.g., 40°C, 60°C, 80°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before HPLC analysis.

  • Thermal Degradation:

    • Prepare a solution of this compound in a neutral buffer (pH 7).

    • Incubate at high temperatures (e.g., 60°C, 80°C) and in a solid state.

    • Collect samples at various time points.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 280 nm or 350 nm).

    • Injection Volume: 20 µL.

Data Presentation

Disclaimer: The following data is representative and based on the expected degradation patterns of flavonoids structurally similar to this compound. Actual experimental results may vary and should be determined through specific studies on this compound.

Table 1: Representative Percentage Degradation of this compound at 60°C over 24 Hours

pH% Degradation (Representative)
3< 5%
5~10%
7~25%
9> 50%
11> 80%

Table 2: Representative Half-Life (t½) of this compound at Different Temperatures and pH 7

TemperatureHalf-Life (t½) in hours (Representative)
40°C~72
60°C~18
80°C~4

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3, 5, 7, 9, 11) prep_sample Dilute Stock with Buffers prep_buffer->prep_sample prep_stock Prepare this compound Stock Solution prep_stock->prep_sample stress_ph Incubate at different pH (3, 5, 7, 9, 11) prep_sample->stress_ph stress_temp Incubate at different Temperatures (40°C, 60°C, 80°C) prep_sample->stress_temp sampling Withdraw Aliquots at Time Intervals stress_ph->sampling stress_temp->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify this compound & Degradants hplc->quantify

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_degradation Putative Degradation Pathway This compound This compound (6-hydroxyluteolin-7-methyl ether) Oxidation Oxidation of Catechol Group This compound->Oxidation Alkaline pH, High Temperature Ring_Cleavage C-Ring Fission Oxidation->Ring_Cleavage Degradation_Products Formation of Phenolic Acids and Other Degradants Ring_Cleavage->Degradation_Products

Caption: Putative degradation pathway of this compound under stress conditions.

References

Purification strategies to remove impurities from synthetic Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic pedalitin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on reported synthetic routes, the most common impurities include unreacted starting materials, intermediates, and side products.[1][2][3][4] These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 6-hydroxy-2,3,4-trimethoxyacetophenone

    • Vanillin

  • Intermediates:

    • 2'-hydroxychalcone intermediate[1][3][4]

  • Side Products:

    • Unusual formation of a 3-hydroxyflavone during aldol condensation.[1][3][4]

    • Partially demethylated intermediates from the final demethylation step.[1][2]

  • Reagents and Solvents:

    • Residual solvents from the reaction and extraction steps.

    • Inorganic salts from workup procedures.

Q2: What are the recommended primary purification techniques for synthetic this compound?

A2: The primary purification techniques for synthetic this compound and related flavonoids are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both purification and purity assessment.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of column chromatography.[2] For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from impurities. Incorrect solvent system (mobile phase).Optimize the solvent system by running TLC plates with various solvent ratios (e.g., ethyl acetate/hexanes, methanol/dichloromethane).[2] Aim for a retention factor (Rf) of 0.2-0.3 for this compound.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Column packing issues (channeling).Ensure the column is packed uniformly without any air bubbles or cracks.
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes gradient, slowly increase the percentage of ethyl acetate.
Co-elution of impurities with this compound. Impurities have similar polarity to this compound.Consider a two-step chromatography approach. The first column can remove grossly different impurities, and a second, slower column with a shallower gradient can separate closely related impurities.[2]
Alternatively, derivatize the crude mixture to alter the polarity of this compound or the impurities before chromatography. For instance, acetylation of this compound can change its polarity.[2]
Recrystallization Issues
Problem Possible Cause Suggested Solution
This compound does not crystallize upon cooling. The solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution and induce crystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities inhibiting crystallization.Subject the crude material to column chromatography to remove the bulk of impurities before attempting recrystallization.
This compound "oils out" instead of forming crystals. The solvent is a very good solvent for this compound, or the melting point of the solid is lower than the boiling point of the solvent.Try a different solvent or a solvent pair. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Low recovery of purified this compound. This compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper before filtration to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., 5% ethyl acetate in hexanes).[2]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of ethyl acetate or methanol).[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound Tetraacetate

Note: This protocol is for the tetraacetate derivative, which may be easier to crystallize than this compound itself.[2]

  • Dissolution: In a flask, add the crude this compound tetraacetate and a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of methanol and ethanol).[2] Heat the mixture gently to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (6-hydroxy-2,3,4-trimethoxyacetophenone, Vanillin) reaction Aldol Condensation & Demethylation start->reaction crude Crude this compound reaction->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization Optional Further Purification hplc_analysis HPLC Purity Check column_chrom->hplc_analysis recrystallization->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Strategies start Is the purified this compound pure by HPLC? impure Identify Impurities (e.g., by LC-MS) start->impure No pure Purification Successful start->pure Yes unreacted_sm Unreacted Starting Materials? impure->unreacted_sm side_products Side Products or Intermediates? impure->side_products optimize_cc Optimize Column Chromatography (Gradient, Solvent System) unreacted_sm->optimize_cc side_products->optimize_cc rerun_cc Re-run Column Chromatography optimize_cc->rerun_cc recrystallize Attempt Recrystallization (or derivatize and recrystallize) rerun_cc->recrystallize final_check Re-check Purity by HPLC recrystallize->final_check final_check->impure No final_check->pure Yes

Caption: Logical troubleshooting workflow for this compound purification.

References

Technical Support Center: Long-Term Storage and Stability of Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pedalitin during long-term storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, with the chemical formula C16H12O7.[1] It has been isolated from various plant species and is investigated for its potential therapeutic properties, including its role as a xanthine oxidase inhibitor.[1] Ensuring its stability during long-term storage is crucial to maintain its chemical integrity, biological activity, and to obtain reliable and reproducible results in experimental studies.[2]

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. The primary factors include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3][4][5][6]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[5][6][7]

  • pH: this compound's stability can be pH-dependent, with acidic or alkaline conditions potentially causing hydrolysis or other reactions.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[5][6]

  • Humidity: Moisture can facilitate hydrolytic reactions and microbial growth, both of which can degrade the compound.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by using amber-colored vials or by storing in a light-proof container.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use well-sealed, airtight containers to protect from moisture and oxygen.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is the most common and reliable method.[2][8][9][10][11][12] UV-Visible spectroscopy can also be used to detect changes in the absorption spectrum that may indicate degradation.[9]

Troubleshooting Guide

Q: I observed a change in the color of my solid this compound sample over time. What could be the cause?

A: A color change in solid this compound, such as turning from a pale yellow to a brownish hue, often indicates degradation. This is likely due to oxidation or exposure to light. Review your storage conditions to ensure the sample is protected from light and stored under an inert atmosphere if possible.

Q: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation in a this compound solution can be due to several factors, including degradation leading to less soluble products, or the solvent no longer being suitable due to changes in pH or temperature. It is recommended to prepare fresh solutions for experiments. If the issue persists with freshly prepared solutions, consider evaluating the solubility of this compound in different solvent systems.

Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my stored this compound sample. What do these peaks represent?

A: Unexpected peaks in an HPLC chromatogram are likely degradation products. To identify these, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. LC-MS/MS analysis can further help in elucidating the structures of these degradation products.[2][13]

Quantitative Data on Flavonoid Stability

The following table summarizes data from studies on the stability of various flavonoids under different storage conditions. While this data is not specific to this compound, it provides a general understanding of how environmental factors can affect flavonoid stability.

Flavonoid/ProductStorage ConditionDurationObserved Change in Flavonoid ContentReference
Dark Chocolate Flavonoids4°C45 days>93% remained[3]
Dark Chocolate Flavonoids22°C45 days>86% remained[3]
Dark Chocolate Flavonoids35°C45 days>77% remained[3]
Flavonoids in HopsRoom Temperature13 monthsNo significant effect on concentrations[8]
Flavonoids in Green Tea ExtractRoom Temperature13 monthsSlight decrease[8]
'Cara Cara' Juice Flavonoids4°CSeveral weeksNot significantly changed[14]
'Cara Cara' Juice Flavonoids20, 30, and 40°CSeveral weeksSignificant degradation[14]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.[9][15][16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed powder in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose the stock solution to direct sunlight for 72 hours.

    • Also, expose the solid this compound powder to direct sunlight for the same duration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer).

  • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

Visualizations

Potential Degradation Pathway of this compound

Pedalitin_Degradation cluster_main Potential Degradation of this compound cluster_pathways cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation (e.g., H2O2) This compound->Oxidation O2, light Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Photolysis Photolysis (UV/Visible Light) This compound->Photolysis Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Ring_Cleavage_Products Ring C Cleavage Products (e.g., Benzoic acid derivatives) Hydrolysis->Ring_Cleavage_Products Demethylated_Products Demethylated Products Hydrolysis->Demethylated_Products Photolysis->Ring_Cleavage_Products Polymerized_Products Polymerized Products Photolysis->Polymerized_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for this compound Stability Study

Stability_Workflow cluster_workflow This compound Stability Study Workflow Start Start: Obtain this compound Sample Prepare_Samples Prepare Samples for Storage (Solid & Solution) Start->Prepare_Samples Storage Store under Defined Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) Prepare_Samples->Storage Sampling Sample at Time Points (0, 3, 6, 12 months) Storage->Sampling Analysis Analyze using Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Data_Evaluation Evaluate Data: - Assay of this compound - Degradation Products - Mass Balance Analysis->Data_Evaluation Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Evaluation->Conclusion

Caption: A typical experimental workflow for conducting a long-term stability study of this compound.

Troubleshooting Logic for Unexpected this compound Degradation

Troubleshooting_Degradation cluster_troubleshooting Troubleshooting Unexpected this compound Degradation Start Unexpected Degradation Observed? Check_Storage_Temp Storage Temperature Correct? Start->Check_Storage_Temp Check_Light_Exposure Protected from Light? Check_Storage_Temp->Check_Light_Exposure Yes Action_Temp Action: Correct Storage Temperature Check_Storage_Temp->Action_Temp No Check_Atmosphere Stored under Inert Gas? Check_Light_Exposure->Check_Atmosphere Yes Action_Light Action: Use Amber Vials/ Store in Dark Check_Light_Exposure->Action_Light No Check_Solvent_Purity Solvent Purity Verified? Check_Atmosphere->Check_Solvent_Purity Yes Action_Atmosphere Action: Purge with N2 or Ar Check_Atmosphere->Action_Atmosphere No Check_pH pH of Solution Stable? Check_Solvent_Purity->Check_pH Yes Action_Solvent Action: Use High-Purity Solvent Check_Solvent_Purity->Action_Solvent No Action_pH Action: Buffer the Solution Check_pH->Action_pH No End Problem Resolved Check_pH->End Yes Action_Temp->End Action_Light->End Action_Atmosphere->End Action_Solvent->End Action_pH->End

Caption: A logical guide for troubleshooting unexpected degradation of this compound samples.

References

Addressing matrix effects in the LC-MS analysis of Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Pedalitin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1] In biological matrices like plasma, endogenous components such as phospholipids are common causes of matrix effects.[3]

Q2: I am observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?

A2: Yes, poor sensitivity, irreproducible results, and high variability are classic signs of significant matrix effects.[1] These issues arise because the matrix components interfere with the ionization of this compound in the mass spectrometer's ion source. It is crucial to assess and mitigate these effects for reliable quantification.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma from which proteins have been precipitated) with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[4]

Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?

A4: The most effective strategies to combat matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing efficient sample cleanup techniques is the most critical step.[5] Methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[5][6] For flavonoids like this compound, a simple protein precipitation is often a good starting point.[7][8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix interferences is essential.[7] This can be achieved by adjusting the mobile phase composition, gradient, and choice of analytical column.

  • Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[2] If a SIL-IS is unavailable, a structurally similar analog can be used, though with potentially less effective compensation.[2]

Troubleshooting Guide

Problem: Low or no this compound signal detected.

Possible Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation protocol. For plasma, protein precipitation with an organic solvent like acetonitrile or methanol is a common starting point.[7] Ensure complete protein precipitation and efficient extraction of this compound.
Ion Suppression Significant matrix effects may be suppressing the this compound signal. Improve sample cleanup, for example, by using a more rigorous extraction method like SPE. Also, ensure your chromatography is effectively separating this compound from early-eluting, highly abundant matrix components.
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values for this compound. For [M+H]⁺, the precursor ion is m/z 317.2. Optimize the collision energy to obtain a stable and intense product ion for quantification.
Analyte Degradation This compound may be unstable under certain storage or experimental conditions. Assess the stability of this compound in your biological matrix at relevant temperatures (bench-top, freeze-thaw cycles, long-term storage).[8]

Problem: High variability in quantitative results between replicate injections or different samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure your sample preparation procedure is highly reproducible. Automated liquid handlers can improve precision over manual pipetting.
Variable Matrix Effects Different lots of biological matrix can exhibit varying degrees of matrix effects. The use of a suitable internal standard, preferably a stable isotope-labeled one, is crucial to normalize for this variability.[2]
Carryover Analyte from a high concentration sample may be carried over to the next injection, causing artificially high results in the subsequent sample. Optimize the autosampler wash procedure and the LC gradient to ensure the column is adequately cleaned between injections.

Experimental Protocols

The following protocols are based on a validated method for Hispidulin, a structurally similar 6-methoxyflavone, and can be adapted for the analysis of this compound.[7]

Sample Preparation: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of a precipitation solution consisting of acetonitrile and methanol (9:1, v/v) containing the internal standard.

  • Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes a starting point for LC-MS/MS method development for this compound, adapted from a validated method for Hispidulin.[7]

ParameterRecommended Condition
LC System UPLC System
Column UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 3 minutes.
Injection Volume 2 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Triple Quadrupole Mass Spectrometer
Scan Type Multiple Reaction Monitoring (MRM)
MS/MS Transitions

The following table provides the theoretical and previously reported m/z for this compound and suggests a potential internal standard.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Note
This compound 317.2To be determinedA common fragmentation for flavonoids is the loss of CO (28 u) or other neutral losses from the C-ring. A product ion of m/z 299.2 or other stable fragments should be investigated.
Hispidulin (IS) 301.2286.2A structurally similar internal standard.[7]

Quantitative Data Summary

The following tables present typical validation data from the referenced Hispidulin method, which can serve as a benchmark for a this compound assay.[7]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
Hispidulin0.5 - 1000> 0.990.5

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
HispidulinLow1< 13%< 13%90 - 104%
Medium90< 13%< 13%90 - 104%
High900< 13%< 13%90 - 104%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
HispidulinLow1> 87%88 - 100%
Medium90> 87%88 - 100%
High900> 87%88 - 100%

Table 4: Stability

AnalyteConditionStability
HispidulinAutosampler (4°C, 12 h)Stable
Bench-top (Room Temp, 2 h)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-20°C, 30 days)Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is_ppt Add 150 µL Acetonitrile/Methanol (9:1) with Internal Standard plasma->add_is_ppt vortex Vortex (1 min) add_is_ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 2 µL onto UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting troubleshooting_logic start Problem: Inaccurate or Irreproducible Results check_is Is a suitable Internal Standard (IS) being used? start->check_is check_prep Is sample preparation adequate and consistent? check_is->check_prep Yes solution_is Implement a stable isotope-labeled or structural analog IS. check_is->solution_is No check_chroma Is chromatographic separation optimal? check_prep->check_chroma Yes solution_prep Optimize sample cleanup (e.g., SPE, LLE). check_prep->solution_prep No check_ms Are MS/MS parameters optimized? check_chroma->check_ms Yes solution_chroma Adjust gradient, mobile phase, or column to separate analyte from interferences. check_chroma->solution_chroma No solution_ms Optimize precursor/product ions and collision energy. check_ms->solution_ms No

References

Optimizing reaction conditions for the glycosylation of Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the glycosylation of Pedalitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the glycosylation of this compound?

A1: The two primary methods for the glycosylation of this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods often employ glycosyltransferases to achieve high regioselectivity and stereoselectivity under mild conditions. Chemical methods, such as the Koenigs-Knorr reaction, offer versatility but may require protective group strategies to control selectivity.

Q2: Which hydroxyl group of this compound is the most reactive for glycosylation?

A2: The reactivity of the hydroxyl groups in flavonoids generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1][2] For this compound (6-hydroxy-5,7,3',4'-tetramethoxyflavone), the 6-OH group's reactivity will be significant, but regioselective glycosylation can be challenging without proper control of reaction conditions or the use of specific enzymes. The 5-OH group is the least reactive due to hydrogen bonding with the adjacent carbonyl group.[1][2]

Q3: How can I improve the regioselectivity of this compound glycosylation to target the 6-hydroxyl group?

A3: Achieving regioselectivity at the 6-hydroxyl position can be challenging. For enzymatic methods, selecting a glycosyltransferase with known specificity for the 6-OH position of flavonoids is crucial. In chemical synthesis, a protecting group strategy is often necessary. This involves protecting the more reactive hydroxyl groups (e.g., 7-OH and 4'-OH) before performing the glycosylation reaction, followed by deprotection.

Q4: What are the common challenges encountered during the glycosylation of this compound?

A4: Common challenges include:

  • Low Yields: This can be due to suboptimal reaction conditions, steric hindrance, or decomposition of starting materials or products.[1][2]

  • Lack of Regioselectivity: Glycosylation may occur at multiple hydroxyl positions, leading to a mixture of products that is difficult to separate.

  • Anomeric Mixture: The newly formed glycosidic bond can be in either the α or β configuration, requiring careful control of the reaction to obtain the desired stereoisomer.

  • Side Reactions: Undesired reactions, such as hydrolysis of the glycosyl donor or degradation of the flavonoid, can compete with the desired glycosylation.

Q5: How can I purify the resulting this compound glycosides?

A5: Purification of this compound glycosides is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful method for separating and purifying flavonoid glycosides with high resolution.[3] Medium-pressure liquid chromatography (MPLC) and high-speed countercurrent chromatography (HSCCC) can also be effective for purification.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the temperature. For enzymatic reactions, consult the enzyme's optimal temperature range. For chemical reactions, a temperature screening (e.g., from room temperature to reflux) may be necessary.
Incorrect pH For enzymatic reactions, ensure the buffer pH is within the optimal range for the glycosyltransferase. The pH can significantly affect enzyme activity and stability.[4][5][6][7] For chemical reactions, the presence of acid or base catalysts needs to be carefully controlled.
Inactive Enzyme or Reagents Verify the activity of the glycosyltransferase. Ensure all chemical reagents, especially the glycosyl donor and any activators, are fresh and of high purity.
Poor Solubility of this compound Use a co-solvent system to improve the solubility of this compound. Common solvents for flavonoid glycosylation include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and pyridine.
Steric Hindrance The accessibility of the target hydroxyl group can affect the reaction rate. Consider using a smaller glycosyl donor if sterically feasible.
Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Issue 2: Poor Regioselectivity (Mixture of Glycosylated Products)
Possible Cause Suggested Solution
Multiple Reactive Hydroxyl Groups Enzymatic: Screen for a glycosyltransferase with higher regioselectivity for the desired hydroxyl group.[8] Chemical: Implement a protecting group strategy. Protect the more reactive hydroxyl groups (e.g., 7-OH, 4'-OH) with suitable protecting groups (e.g., benzyl, silyl ethers) before glycosylation.
Reaction Conditions Favoring Multiple Products Adjusting the solvent, temperature, and catalyst can sometimes influence regioselectivity. For instance, different solvents can alter the hydrogen bonding network and accessibility of hydroxyl groups.
Thermodynamic vs. Kinetic Control Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.
Issue 3: Formation of Anomeric Mixtures (α and β Glycosides)
Possible Cause Suggested Solution
Nature of the Glycosyl Donor and Promoter In chemical synthesis, the choice of glycosyl donor and promoter can influence the stereochemical outcome. For example, using a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl group) in a Koenigs-Knorr reaction typically favors the formation of the 1,2-trans glycoside.[9]
Reaction Mechanism Reactions proceeding through an SN2 mechanism are more likely to yield a single stereoisomer, while those with an SN1-like mechanism involving an oxocarbenium ion intermediate can lead to anomeric mixtures. Optimizing conditions to favor an SN2 pathway (e.g., using a good nucleophile and a suitable leaving group) can improve stereoselectivity.
Enzyme Specificity For enzymatic glycosylation, the inherent stereospecificity of the glycosyltransferase will determine the anomeric configuration of the product.

Experimental Protocols

Enzymatic Glycosylation of this compound

This protocol is a general guideline and should be optimized for the specific glycosyltransferase used.

Materials:

  • This compound

  • UDP-glucose (or other activated sugar donor)

  • Recombinant Glycosyltransferase (with activity towards flavonoids)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

  • Quenching solution (e.g., 2M HCl)

  • HPLC system for analysis and purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Reaction Buffer

    • UDP-glucose (to a final concentration of 2 mM)

    • This compound stock solution (to a final concentration of 200 µM)

    • Glycosyltransferase (e.g., 1-5 µg)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 1-24 hours), with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to determine the conversion and identify the product(s).

  • Purification: Purify the desired this compound glycoside from the reaction mixture using preparative HPLC.[3]

  • Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.[10][11][12][13][14]

Quantitative Data Summary (Hypothetical Optimization):

ParameterCondition 1Condition 2Condition 3
Temperature 25°C30°C37°C
Yield (%) 456550
pH 7.07.58.0
Yield (%) 556860
Enzyme Conc. (µg) 12.55
Yield (%) 306265
Chemical Glycosylation of this compound (Modified Koenigs-Knorr Method)

This protocol requires expertise in organic synthesis and the use of protective groups for regioselectivity. This example targets the 7-OH group for simplicity, as targeting the 6-OH group would require a more complex protecting group strategy.

Materials:

  • This compound

  • Acetobromo-α-D-glucose

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Sodium Methoxide in Methanol

  • Silica gel for column chromatography

Procedure:

  • Protection of Hydroxyl Groups (Optional but Recommended for Regioselectivity): To selectively glycosylate a specific hydroxyl group, others must be protected. For instance, to target the 7-OH, the 5, 3', and 4'-OH groups would need to be protected (e.g., as benzyl ethers). This is a multi-step process not detailed here. For this simplified protocol, we will proceed with unprotected this compound, which will likely result in a mixture of products.

  • Glycosylation Reaction:

    • To a solution of this compound (1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., Argon), add activated molecular sieves.

    • Add silver(I) carbonate (1.5 mmol).

    • Add a solution of acetobromo-α-D-glucose (1.2 mmol) in anhydrous DCM (10 mL) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite, washing with DCM.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Protected Glycoside: Purify the crude product by silica gel column chromatography to isolate the protected this compound glycoside.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the purified acetylated glycoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir at room temperature until deacetylation is complete (monitor by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Final Purification: Purify the deprotected this compound glycoside by preparative HPLC.

  • Characterization: Confirm the structure of the final product by NMR and mass spectrometry.[10][11][12][13][14]

Quantitative Data Summary (Hypothetical Optimization):

ParameterCondition 1Condition 2Condition 3
Promoter Ag₂CO₃Ag₂OHg(CN)₂
Yield (%) 354555
Solvent DCMTolueneAcetonitrile
Yield (%) 403050
Temperature 0°C to RTRT40°C
Yield (%) 423835

Visualizations

Experimental Workflow for Enzymatic Glycosylation

Enzymatic_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Pedalitin_Stock Prepare this compound Stock Solution (DMSO) Reaction_Mix Prepare Reaction Mixture (Buffer, UDP-Glucose) Pedalitin_Stock->Reaction_Mix Add_Enzyme Add Glycosyltransferase Reaction_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Prep_HPLC Preparative HPLC Purification HPLC_Analysis->Prep_HPLC Characterization NMR & MS Characterization Prep_HPLC->Characterization Troubleshooting_Low_Yield Start Low or No Yield Check_Conditions Verify Reaction Conditions (Temp, pH, Time) Start->Check_Conditions Check_Reagents Check Reagent/Enzyme Activity & Purity Start->Check_Reagents Check_Solubility Assess this compound Solubility Start->Check_Solubility Optimize_Conditions Optimize Temp, pH, and Reaction Time Check_Conditions->Optimize_Conditions Use_Fresh_Reagents Use Fresh Reagents/ Active Enzyme Check_Reagents->Use_Fresh_Reagents Improve_Solubility Use Co-solvents (e.g., DMSO, DMF) Check_Solubility->Improve_Solubility Re_evaluate Re-evaluate Results Optimize_Conditions->Re_evaluate Use_Fresh_Reagents->Re_evaluate Improve_Solubility->Re_evaluate

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Pedalitin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemistry and drug development, flavonoids stand out for their diverse therapeutic properties, with antioxidant activity being a cornerstone of their potential health benefits. This guide provides a detailed comparative study of two such flavonoids: Pedalitin and Luteolin. While Luteolin is a well-researched compound with established antioxidant credentials, data on this compound remains more elusive. This document aims to present the available experimental data for both compounds, detail the methodologies for key antioxidant assays, and explore their interaction with relevant signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Antioxidant Activity: A Comparative Overview

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.

Luteolin: A Potent Antioxidant

Luteolin has demonstrated significant antioxidant activity across multiple studies. Its efficacy in scavenging free radicals is well-documented, with specific IC50 values varying depending on the experimental conditions.

AssayLuteolin IC50/ValueReference
DPPH2.099 µg/mL[1]
DPPH8.85 µg/mL[2]
DPPH13.2 ± 0.18 µM[3]
DPPH14 µM[4]
DPPH26.304 µg·ml-1 ± 1.200 µg·ml-1[5]
ABTS0.59 µg/mL[1]
ABTS17.3 ± 0.82 µM[3]
FRAP0.0101 to 0.0402 mmol Fe²⁺/µg/ml[6]
FRAP573.1 µM[7]
This compound: An Area for Further Investigation
AssayThis compound-containing extract IC50Reference
DPPH50.24 ± 1.06 µg/ml[8]

Note: This value is for a plant extract and not the pure compound, thus it only provides an indirect indication of this compound's potential antioxidant activity. Further studies on isolated this compound are necessary for a direct and accurate comparison with Luteolin.

Cellular Antioxidant Activity

Beyond in vitro chemical assays, the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure by assessing the antioxidant's ability to protect cells from oxidative stress.

Luteolin has been evaluated in cellular antioxidant activity assays and has been shown to protect cells from oxidative damage.[9] It can increase the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.[9]

This compound's cellular antioxidant activity has not been extensively studied, representing a significant gap in the understanding of its biological effects.

Experimental Protocols

To ensure reproducibility and enable comparison across studies, detailed experimental protocols are crucial. Below are the methodologies for the key antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Various concentrations of the test compound (this compound or Luteolin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Procedure:

  • Adherent cells (e.g., HepG2) are seeded in a 96-well plate and grown to confluence.

  • The cells are pre-incubated with the test compound.

  • DCFH-DA is added to the cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • The fluorescence of DCF, formed by the oxidation of DCFH by reactive oxygen species, is measured over time using a fluorescence plate reader.

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve, with a lower value indicating higher antioxidant protection.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Keap1->Ub Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Luteolin_this compound Luteolin / this compound Luteolin_this compound->Keap1 Modulates Interaction ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Nrf2 Signaling Pathway Activation by Flavonoids

Luteolin and the Nrf2 Pathway: The interaction of Luteolin with the Nrf2 pathway is complex and appears to be context-dependent. Some studies have shown that Luteolin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing protection against oxidative stress.[10][11][12] This activation can occur through various mechanisms, including the modulation of Keap1, the primary negative regulator of Nrf2.[10] Conversely, other studies, particularly in the context of cancer, have reported that Luteolin can inhibit the Nrf2 pathway.[13] This dual role suggests that the effect of Luteolin on Nrf2 signaling may depend on the cell type and the specific physiological or pathological conditions.

This compound and the Nrf2 Pathway: Currently, there is a lack of research on the interaction between this compound and the Nrf2 signaling pathway. This represents a critical area for future investigation to understand the potential mechanisms underlying its antioxidant and other biological activities.

Experimental Workflow for Antioxidant Activity Assessment

The systematic evaluation of a compound's antioxidant activity involves a series of well-defined steps, from sample preparation to data analysis.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound / Luteolin) Reaction Reaction Incubation (Test Compound + Reagent) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calc_Inhibition Calculation of % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determination of IC50 Value Plot_Curve->Calc_IC50

General Workflow for In Vitro Antioxidant Assays

Conclusion and Future Directions

This comparative guide highlights the potent antioxidant activity of Luteolin, supported by a substantial body of experimental data. In contrast, the antioxidant properties of this compound remain largely unexplored, with a clear need for rigorous scientific investigation to quantify its efficacy using standardized in vitro and cellular assays.

For researchers and drug development professionals, Luteolin presents a well-characterized lead compound for further development. The data suggests that its antioxidant effects are mediated, at least in part, through the Nrf2 signaling pathway, although the precise nature of this interaction warrants further clarification.

The limited information on this compound underscores a significant opportunity for novel research. Future studies should focus on:

  • Quantitative antioxidant screening: Determining the IC50 values of pure this compound in DPPH, ABTS, and FRAP assays.

  • Cellular antioxidant activity: Evaluating the ability of this compound to protect various cell types from oxidative stress.

  • Mechanism of action: Investigating the interaction of this compound with the Nrf2 signaling pathway and other relevant cellular targets.

By filling these knowledge gaps, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and pave the way for its possible application in the prevention and treatment of oxidative stress-related diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pedalitin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of Pedalitin: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed cross-validation of these techniques, presenting their performance, methodologies, and workflows to aid in the selection of the most suitable method for specific research and drug development needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance parameters of the four analytical methods for the quantification of flavonoids, including this compound. The data presented is a synthesis from various validated methods for flavonoid analysis.

Parameter HPLC-UV UPLC-MS/MS HPTLC-Densitometry UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.99[2][3]> 0.998[4]> 0.999[5][6]
Limit of Detection (LOD) 0.01 - 0.5 µg/mL< 0.1 ng/mL[3]10 - 50 ng/spot0.1 - 1 µg/mL[5]
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL< 0.5 ng/mL[3]50 - 150 ng/spot0.5 - 3 µg/mL[5]
Accuracy (% Recovery) 98 - 102%95 - 105%[3]98 - 102%[4]97 - 103%[5][6]
Precision (% RSD) < 2%< 5%< 3%[4]< 2%[6]
Analysis Time per Sample 15 - 30 minutes2 - 10 minutes[7]5 - 10 minutes (for multiple samples)< 5 minutes
Selectivity GoodExcellentModerate to GoodLow to Moderate
Cost ModerateHighLow to ModerateLow

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound using each of the four analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify this compound in a sample extract using a validated HPLC-UV method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A and 5% B, ramping to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 340 nm).

  • Analysis: Inject the calibration standards and sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from this curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of this compound using UPLC-MS/MS.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for HPLC, but at lower concentrations (e.g., 0.1 to 100 ng/mL). Spike all standards and samples with the internal standard at a fixed concentration.

  • UPLC Conditions:

    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A rapid gradient, for instance, starting at 98% A and ramping to 100% B in 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for both this compound and the internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Analysis and Quantification: Inject the prepared solutions. The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard, plotted against the concentration of the calibration standards.

High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To provide a high-throughput and cost-effective method for the quantification of this compound.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica gel 60 F254.

Reagents:

  • Toluene (analytical grade)

  • Ethyl acetate (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards in the range of 100 to 1000 ng/µL. Prepare sample extracts in methanol.

  • Application: Apply the standards and samples as bands of a specific width onto the HPTLC plate using the automatic applicator.

  • Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid in an optimized ratio) up to a certain distance.

  • Drying: Dry the plate in an oven to evaporate the mobile phase.

  • Densitometric Analysis: Scan the dried plate with the densitometer at the wavelength of maximum absorbance for this compound (e.g., 340 nm).

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their applied amount. Calculate the amount of this compound in the samples from this curve.

UV-Visible (UV-Vis) Spectrophotometry

Objective: To offer a simple and rapid method for the estimation of total flavonoid content, which can be adapted for this compound if it is the major component or after appropriate purification.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). Prepare a series of calibration standards (e.g., 1 to 20 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a methanolic extract of the sample and dilute it to fall within the calibration range.

  • Wavelength Selection: Scan the UV-Vis spectrum of a this compound standard solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from its absorbance using the calibration curve. Note that this method has lower selectivity and may be affected by other absorbing compounds in the extract.

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection Injection into HPLC Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPLC-UV.

UPLC_MSMS_Workflow cluster_prep Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Std_IS_Prep Standard & IS Preparation Injection Injection into UPLC Std_IS_Prep->Injection Sample_IS_Prep Sample & IS Preparation Sample_IS_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ratio_Calc Peak Area Ratio Calculation MS_Detection->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using UPLC-MS/MS.

HPTLC_Workflow cluster_prep Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Std_Prep Standard Preparation Application Sample Application on Plate Std_Prep->Application Sample_Prep Sample Preparation Sample_Prep->Application Development Chromatogram Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Calibration Calibration Curve Generation Scanning->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using HPTLC.

UVVIS_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Std_Prep Standard Preparation Wavelength_Scan Determine λmax Std_Prep->Wavelength_Scan Abs_Measurement Measure Absorbance Std_Prep->Abs_Measurement Sample_Prep Sample Preparation Sample_Prep->Abs_Measurement Wavelength_Scan->Abs_Measurement Calibration Calibration Curve Generation Abs_Measurement->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification using UV-Vis Spectrophotometry.

References

Pedalitin's Biological Activity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo bioactivity is paramount for the successful translation of preclinical findings. This guide provides a comprehensive comparison of the biological activities of Pedalitin, a flavone with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties, across both laboratory and living organism models.

This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways influenced by this compound. The aim is to offer an objective overview to support further research and development of this promising natural compound.

Anti-inflammatory Activity

This compound has been investigated for its potential to mitigate inflammatory responses. In vitro assays typically focus on the inhibition of inflammatory mediators, while in vivo models assess the reduction of inflammation in living organisms.

Quantitative Data Summary
Parameter In Vitro Results In Vivo Results Reference
Model System Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in rats[1][2]
Endpoint Nitric Oxide (NO) ProductionPaw Edema Volume[3][4]
IC50 Value Not explicitly found for this compoundNot Applicable
Effective Dose Not Applicable10 and 20 mg/kg (for a related flavone glycoside)[5]
Inhibition (%) Not explicitly found for this compoundSignificant dose-dependent reduction in paw edema (specific % for this compound not available)[5]
Experimental Protocols

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in untreated, LPS-stimulated cells. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.[3]

The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents.

Methodology:

  • Animal Model: Male Wistar rats weighing between 150-200g are typically used.

  • Treatment: Animals are divided into groups and orally administered with either a vehicle control, a standard anti-inflammatory drug (e.g., indomethacin at 10 mg/kg), or different doses of this compound.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.[5][6][7]

Signaling Pathway: NF-κB in Inflammation

This compound's anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Inflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα-P IκBα (P) IκBα->IκBα-P NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Ub Ubiquitination IκBα-P->Ub Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB signaling pathway in inflammation.

Antioxidant Activity

The antioxidant capacity of this compound is another area of significant research, with studies evaluating its ability to neutralize free radicals and modulate endogenous antioxidant enzyme systems.

Quantitative Data Summary
Parameter In Vitro Results In Vivo Results Reference
Model System DPPH Radical Scavenging AssayOxidative stress model in rats[8][9]
Endpoint Radical Scavenging ActivityLevels of antioxidant enzymes (SOD, CAT, GPx) and MDA[10][11]
IC50 Value Not explicitly found for this compoundNot Applicable
Effective Dose Not ApplicableNot explicitly found for this compound
Effect Dose-dependent radical scavenging activity observed for related plant extractsModulation of antioxidant enzyme levels (specifics for this compound not available)[8][12]
Experimental Protocols

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

This in vivo approach assesses the effect of a compound on the body's own antioxidant defense system in response to oxidative stress.

Methodology:

  • Animal Model: An oxidative stress model is induced in rats or mice, for example, through the administration of a pro-oxidant substance.

  • Treatment: Animals are treated with different doses of this compound or a vehicle control over a specific period.

  • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, kidney) are collected.

  • Biochemical Analysis: The levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in the collected samples using specific assay kits. The level of malondialdehyde (MDA), a marker of lipid peroxidation, is also often determined.

  • Data Analysis: The enzyme activities and MDA levels in the this compound-treated groups are compared to the control group to evaluate the compound's effect on the endogenous antioxidant system.[10][11]

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, with research focusing on its cytotoxic effects on cancer cells in vitro and its ability to inhibit tumor growth in vivo.

Quantitative Data Summary
Parameter In Vitro Results In Vivo Results Reference
Model System Human cancer cell lines (e.g., MCF-7, HepG2)Human tumor xenograft in nude mice[13]
Endpoint Cell Viability (IC50)Tumor Volume Reduction
IC50 Value 3.9 µM (MCF-7), 2.3 µM (HepG2) for related flavonoidsNot Applicable[13]
Effective Dose Not ApplicableNot explicitly found for this compound
Inhibition (%) Not ApplicableSignificant tumor growth inhibition observed for related compounds (specific % for this compound not available)
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and administered with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) percentage is calculated by comparing the tumor volume in the treated group to the control group.[7]

Signaling Pathway: MAPK in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound may exert its anti-cancer effects by modulating this pathway.

MAPK_Cancer cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition Transcription Factors Transcription Factors ERK_n->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression Leads to Cell Proliferation, Survival

MAPK signaling pathway in cancer.

Experimental Workflow: From In Vitro to In Vivo

The logical progression from initial laboratory-based screening to whole-organism studies is a fundamental concept in drug discovery and development.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell-based Assays (e.g., MTT, NO production) Animal_Model Animal Models of Disease (e.g., Paw Edema, Xenograft) Cell_Culture->Animal_Model Promising Results Enzyme_Assay Enzyme Inhibition Assays (e.g., DPPH) Enzyme_Assay->Animal_Model Promising Results Mechanism_Study Mechanism of Action (e.g., Western Blot for signaling proteins) Mechanism_Study->Animal_Model Hypothesis Generation Efficacy Efficacy Assessment (e.g., Tumor volume, Edema reduction) Animal_Model->Efficacy Toxicity Toxicity & Pharmacokinetics Animal_Model->Toxicity

Generalized experimental workflow.

References

Safety Operating Guide

Proper Disposal of Pedalitin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Pedalitin, this guide is intended for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound, a tetrahydroxy-monomethoxy-flavone, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. When handling this compound, it is crucial to adhere to the safety precautions outlined in its Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If working with fine powders or creating dust, use a respirator.

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All solid this compound waste (e.g., unused product, contaminated absorbent materials) should be collected in a designated hazardous waste container.

  • Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for chemical waste.

2. Waste Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").

3. Storage of this compound Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Ensure that incompatible waste types are segregated to prevent dangerous reactions.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.

5. Spill Cleanup:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE.

  • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste containers. Do not transport hazardous waste outside of the laboratory yourself.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse, repair, or disposal.

Decontamination Procedure:

  • Remove Gross Contamination: Physically remove any visible residual this compound.

  • Solvent Wash: Wash the equipment with a solvent capable of dissolving this compound (e.g., ethanol, acetone). Collect the solvent wash as hazardous liquid waste.

  • Detergent Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse the equipment thoroughly with water.

  • Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed to ensure no residual this compound remains.

Quantitative Data Summary

The following table provides general guidelines for the management of laboratory chemical waste. Specific quantitative limits may vary based on local regulations and institutional policies.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[1]
Maximum Storage Time in SAA Up to one year, provided the volume limit is not exceeded[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PedalitinDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., unused powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsates) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container for Chemical Waste sharps_waste->collect_sharps store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Decision tree for the proper segregation and disposal of this compound waste.

Environmental Impact Considerations

While specific environmental fate and ecotoxicity data for this compound are limited, flavonoids as a class are generally considered to be biodegradable. However, the disposal of any chemical waste into the environment is strictly prohibited. Proper disposal through a licensed hazardous waste facility ensures that any potential environmental impact is minimized through controlled treatment processes such as incineration.

References

Personal protective equipment for handling Pedalitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Pedalitin in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to provide a clear, step-by-step operational plan.

Understanding this compound: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂O₇PubChem[1]
Molecular Weight 316.26 g/mol PubChem[1]
Physical Description SolidPubChem[1]
Melting Point 300 - 301 °CPubChem[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-onePubChem[1]

Personal Protective Equipment (PPE)

Given the lack of a specific SDS for this compound, a cautious approach to personal protective equipment is warranted. The following PPE is recommended as a minimum standard when handling this compound in solid (powder) or solution form.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or airborne particles of solid this compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Compatibility with solvents used to dissolve this compound should be verified.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling larger quantities or if there is a potential for aerosolization.Minimizes inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed when not in use.

Preparation of Solutions:
  • All weighing and solution preparation should be conducted in a chemical fume hood.

  • Use appropriate solvents as determined by the experimental protocol.

  • Ensure all equipment is clean and dry before use.

Handling:
  • Avoid direct contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:
  • Unused solid this compound and solutions should be treated as chemical waste.

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips) should also be disposed of as chemical waste.

Disposal Procedure:
  • Collect all this compound waste in a designated, properly labeled, and sealed waste container.

  • The waste container should be compatible with the chemical properties of this compound and any solvents used.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols Involving this compound

The following are summaries of experimental methodologies from published research, providing insights into its handling in a laboratory context.

Synthesis of this compound

A concise synthesis of this compound has been reported, involving the following key steps:

  • Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions to produce 2'-hydroxychalcone.

  • Oxidative Cyclization: The resulting chalcone undergoes iodine-catalyzed intermolecular cyclization in dimethyl sulfoxide (DMSO) to yield a flavone precursor.

  • Demethylation: The flavone precursor is treated with a 30% hydrogen bromide solution in acetic acid to produce this compound.

This synthesis involves the use of hazardous reagents and should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

Biological Activity Studies
  • Antinociceptive Effects: The antinociceptive (pain-relieving) activity of this compound has been evaluated in mice. In these studies, this compound was administered intraperitoneally at doses of 1, 5, and 10 mg/kg. The results indicated a significant decrease in nociception.

  • Effect on Urease Expression: The impact of this compound on the urease enzyme and the expression of the UreC gene in Proteus mirabilis has been investigated. This research is relevant to the management of kidney stones. The study demonstrated that this compound could inhibit urease activity and control the expression of the UreC gene.[2]

Signaling Pathways and Logical Relationships

While specific, detailed signaling pathways for this compound are not extensively documented in the available literature, its biological activities suggest interactions with certain cellular processes. The following diagrams illustrate a general workflow for handling this compound safely and a potential, inferred logical relationship in its biological action based on its observed effects.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & log Weighing Weighing Storage->Weighing In fume hood Solution Prep Solution Prep Weighing->Solution Prep In fume hood Experimentation Experimentation Solution Prep->Experimentation Waste Collection Waste Collection Experimentation->Waste Collection Segregate waste Hazardous Waste Disposal Hazardous Waste Disposal Waste Collection->Hazardous Waste Disposal Follow regulations BiologicalActivity This compound This compound Urease Enzyme Urease Enzyme This compound->Urease Enzyme Inhibits UreC Gene Expression UreC Gene Expression This compound->UreC Gene Expression Downregulates Pain Signaling Pathways Pain Signaling Pathways This compound->Pain Signaling Pathways Modulates Reduced Nociception Reduced Nociception Pain Signaling Pathways->Reduced Nociception

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pedalitin
Reactant of Route 2
Pedalitin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。